Indacrinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(6,7-dichloro-2-methyl-1-oxo-2-phenyl-3H-inden-5-yl)oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O4/c1-18(11-5-3-2-4-6-11)8-10-7-12(24-9-13(21)22)15(19)16(20)14(10)17(18)23/h2-7H,8-9H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKWVSHZYDOZLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866624 | |
| Record name | Indacrinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56049-88-8, 57296-63-6 | |
| Record name | (±)-Indacrinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56049-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indacrinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056049888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indacrinone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057296636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indacrinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(6,7-dichloro-2,3-dihydro-2-methyl-1-oxo-2-phenyl-1H-inden-5-yl)oxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | INDACRINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B926Y9U4QN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Stereospecific Effects of Indacrinone Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stereospecific pharmacological effects of the enantiomers of Indacrinone, a loop diuretic with unique uricosuric properties. The distinct actions of the (+) and (-) enantiomers offer a compelling case study in stereopharmacology and have been explored as a strategy to develop a diuretic with a neutral or beneficial effect on serum uric acid levels.
Core Concepts: Stereochemistry and Pharmacodynamics
This compound possesses a single chiral center, giving rise to two enantiomers: (R)-(+)-Indacrinone and (S)-(-)-Indacrinone. These enantiomers exhibit significantly different pharmacological profiles, a phenomenon known as stereoselectivity. The diuretic and uricosuric effects of racemic this compound are a composite of the individual actions of its enantiomers.
Data Presentation: Quantitative Effects of this compound Enantiomers
The following tables summarize the key quantitative data on the diuretic and uricosuric effects of the this compound enantiomers, based on clinical studies in healthy volunteers and hypertensive patients.
Table 1: Effects of this compound Enantiomer Ratios on Serum Uric Acid and Urinary Sodium Excretion in Healthy Men
| Treatment Group | Dose (mg) [(-)/(+)] | Change in Serum Uric Acid (mg/dL) after 7 days | 24-hour Urinary Na+ Excretion on Day 1 (mEq) |
| Placebo | - | +0.3 | - |
| (-)-Indacrinone alone | 10/0 | Increased | ~285 |
| Enantiomer Combination | 10/40 | No significant change (isouricemic) | ~285 |
| Enantiomer Combination | 10/80 | Decreased by ~13% | ~285 |
| Enantiomer Combination | 10/90 | Progressive decrease | ~285 |
| Enantiomer Combination | 10/140 | Further progressive decrease | ~285 |
| Hydrochlorothiazide | 50 | Increased | ~285 |
Data compiled from studies in healthy men on a controlled sodium and potassium diet.
Table 2: Antihypertensive and Biochemical Effects of this compound Enantiomer Ratios in Hypertensive Patients (12-week study)
| Treatment Group | Dose (mg) [(-)/(+)] | Mean Reduction in Blood Pressure (mmHg) | Mean Change in Serum Uric Acid (mg/dL) |
| Placebo | - | 0/3 | +0.3 |
| Enantiomer Ratio A | 2.5/80 | 23/8 | -0.3 |
| Enantiomer Ratio B | 5/80 | 20/10 | -0.4 |
| Enantiomer Ratio C | 10/80 | 25/10 | +0.2 |
Data from a double-blind, parallel study in patients with diastolic blood pressure between 90 and 104 mmHg.
Experimental Protocols
The following are summaries of the methodologies employed in key studies investigating the stereospecific effects of this compound enantiomers.
Clinical Studies in Healthy Volunteers and Hypertensive Patients
Objective: To determine the diuretic, uricosuric, and antihypertensive effects of different ratios of this compound enantiomers.
Methodology:
-
Subject Recruitment: Healthy male volunteers or patients with mild to moderate hypertension were recruited.
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Dietary Control: Subjects were maintained on a fixed sodium and potassium diet for a specified period before and during the study to ensure baseline electrolyte balance.
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Study Design: A double-blind, randomized, balanced incomplete block, multiple-dose design was frequently used. This design allows for the comparison of multiple treatment groups without requiring each subject to receive every treatment.
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Treatment Arms: Various ratios of the (-) and (+) enantiomers of this compound were administered orally, once daily. Placebo and active comparators like hydrochlorothiazide were included as control groups.
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Data Collection:
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Blood Samples: Venous blood was collected at baseline and at specified time points throughout the study to measure serum electrolytes (Na+, K+, Cl-) and uric acid concentrations.
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Urine Samples: 24-hour urine collections were performed to measure urinary volume and the excretion of sodium, potassium, and uric acid.
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Statistical Analysis: Appropriate statistical methods were used to compare the effects of the different treatment groups to placebo and to each other.
In Vivo Microperfusion of Rat Renal Tubules
Objective: To localize the site of action of the this compound enantiomers within the nephron.
Methodology:
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Animal Model: The experiments were performed in anesthetized rats.
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Surgical Preparation: The kidney was exposed, and individual nephrons were identified for microperfusion.
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Microperfusion: A specific segment of the nephron, such as the loop of Henle or the distal tubule, was perfused with a solution containing a known concentration of either the (+) or (-) enantiomer of this compound.
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Sample Collection: Fluid samples were collected from the perfused tubule segment.
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Analysis: The collected fluid was analyzed for electrolyte concentrations to determine the net reabsorption or secretion of ions in the presence of the drug.
Signaling Pathways and Mechanisms of Action
The diuretic and uricosuric effects of the this compound enantiomers are mediated by their differential interactions with ion transporters in the renal tubules.
Diuretic Effect of (-)-Indacrinone
The (-)-enantiomer is the primary driver of the diuretic effect of this compound. It is believed to act as a loop diuretic, similar to furosemide, by inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. This inhibition reduces the reabsorption of sodium, chloride, and potassium, leading to increased excretion of these ions and water.
Caption: Diuretic action of (-)-Indacrinone via NKCC2 inhibition.
Uricosuric Effect of (+)-Indacrinone
The (+)-enantiomer is primarily responsible for the uricosuric effect. It is thought to inhibit the reabsorption of uric acid in the proximal tubule. This is likely mediated through interaction with uric acid transporters such as URAT1 and/or organic anion transporters (OATs) that are involved in uric acid handling. By inhibiting reabsorption, the (+)-enantiomer increases the urinary excretion of uric acid, leading to a decrease in serum uric acid levels.
Caption: Uricosuric action of (+)-Indacrinone via URAT1 inhibition.
Experimental Workflow: Clinical Trial for Enantiomer Ratio Optimization
The following diagram illustrates a typical workflow for a clinical trial designed to identify the optimal ratio of this compound enantiomers for achieving both diuretic and isouricemic effects.
Caption: Workflow for an this compound enantiomer ratio optimization trial.
Logical Relationship of Enantiomer Effects
The overall therapeutic effect of a specific ratio of this compound enantiomers is a balance between the diuretic and antihypertensive actions of the (-)-enantiomer and the uricosuric action of the (+)-enantiomer. The goal is to achieve the desired reduction in blood pressure and fluid volume while minimizing the risk of hyperuricemia, a common side effect of many diuretics.
Caption: Interplay of this compound enantiomer effects.
Conclusion
The stereospecific effects of this compound enantiomers provide a clear example of how chirality can be leveraged to optimize a drug's therapeutic profile. By carefully selecting the ratio of the diuretic (-)-enantiomer and the uricosuric (+)-enantiomer, it is possible to develop a diuretic agent that does not adversely affect serum uric acid levels, thereby offering a potential advantage in the treatment of hypertension, particularly in patients with or at risk for gout. Further research into the precise molecular interactions with renal transporters will continue to refine our understanding of these fascinating compounds.
Indacrinone's Dichotomous Impact on Renal Uric Acid Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indacrinone, a phenoxyacetic acid derivative, is a loop diuretic that exhibits a unique and complex interaction with renal uric acid transport. Unlike other diuretics that uniformly lead to hyperuricemia, this compound's effect is stereospecific. The drug exists as a racemic mixture of two enantiomers with opposing effects on urate handling. The (R)-(-)-enantiomer is the primary driver of natriuresis but also causes uric acid retention, a typical side effect of loop diuretics. Conversely, the (S)-(+)-enantiomer possesses a potent uricosuric effect, actively promoting the excretion of uric acid. This duality has prompted extensive clinical investigation into optimizing the enantiomeric ratio to create a diuretic with a neutral or even favorable uric acid profile. This technical guide synthesizes the available clinical and physiological data, details the inferred molecular mechanisms of action on key uric acid transporters, and provides standardized experimental protocols for future in-vitro investigation into this fascinating drug.
Introduction: The Enantiomeric Paradox of this compound
This compound (MK-196) is a powerful, long-acting loop diuretic.[1] Early clinical studies revealed a surprising effect on serum uric acid (sUA). While the racemic mixture demonstrated potent diuretic and natriuretic effects, it also led to a decrease in sUA concentrations and an increase in uric acid clearance, contrary to the hyperuricemic effects typically observed with diuretics like furosemide and hydrochlorothiazide.[1][2]
Subsequent research isolating the enantiomers uncovered the basis for this unique profile. The diuretic and natriuretic activity of this compound resides predominantly in the (R)-(-)-enantiomer.[2][3] However, this enantiomer also exhibits the undesirable side effect of uric acid retention. The (S)-(+)-enantiomer, while being a less potent diuretic, is strongly uricosuric, effectively antagonizing the hyperuricemic effect of its counterpart. This has led to the concept of an "isouricemic diuretic," where the ratio of the enantiomers can be adjusted to balance diuretic efficacy with a neutral or even sUA-lowering effect.
Clinical and Physiological Effects on Uric Acid Homeostasis
Numerous clinical trials have been conducted to determine the optimal ratio of this compound's enantiomers for achieving potent diuresis without causing hyperuricemia. These studies provide a quantitative look at the physiological impact of modulating the (S)-(+)-uricosuric to (R)-(-)-natriuretic ratio.
Quantitative Data from Clinical Studies
The following tables summarize key findings from clinical trials investigating various enantiomeric ratios of this compound.
Table 1: Effect of this compound Enantiomer Ratios on Serum Uric Acid (sUA)
| Treatment Group ((-)-enantiomer / (+)-enantiomer) | Daily Dose (mg) | Mean Change in sUA (mg/dL) | Study Population | Reference |
|---|---|---|---|---|
| Placebo | - | +0.3 | Hypertensive Patients | |
| This compound | -2.5 / +80 | -0.3 | Hypertensive Patients | |
| This compound | -5 / +80 | -0.4 | Hypertensive Patients | |
| This compound | -10 / +80 | +0.2 | Hypertensive Patients | |
| This compound | -10 / 0 | - | Healthy Men | |
| This compound | -10 / 10 | - | Healthy Men | |
| This compound | -10 / 20 | - | Healthy Men | |
| This compound | -10 / 40 (approx. isouricemic) | ~0 | Healthy Men | |
| This compound | -10 / 80 | -13% from baseline | Healthy Men | |
| Hydrochlorothiazide | 50 | Increased sUA | Healthy Men |
| this compound Ratios | -10 / +40, +90, +140 | Progressive decrease in sUA | Healthy Men | |
Table 2: Effect of this compound on Fractional Urate Clearance
| Treatment | Dose | Baseline Fractional Urate Clearance (%) | Post-dose Fractional Urate Clearance (%) | Study Population | Reference |
|---|
| this compound | Single doses up to 60mg | 5.16 | 12.24 | Healthy Men | |
These data clearly demonstrate that by increasing the proportion of the (+)-enantiomer, the uricosuric effect can be titrated to overcome the uric acid-retaining effect of the (-)-enantiomer, resulting in a net neutral or urate-lowering outcome.
Inferred Molecular Mechanisms of Action
While direct in-vitro studies quantifying the interaction of this compound enantiomers with specific uric acid transporters are not available in the public domain, a mechanistic model can be inferred from the physiological data and our understanding of renal urate handling. The primary transporters involved in uric acid homeostasis in the renal proximal tubule are URAT1 (SLC22A12) for reabsorption, and OAT1 (SLC22A6) and OAT3 (SLC22A8) for secretion. The ATP-binding cassette transporter ABCG2 also plays a role in uric acid secretion.
Proposed Interaction with Uric Acid Transporters
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(S)-(+)-Indacrinone (Uricosuric Effect): The uricosuric effect of the (S)-enantiomer is likely mediated by the inhibition of URAT1 . URAT1 is the primary transporter responsible for reabsorbing uric acid from the tubular lumen back into the blood. By inhibiting URAT1, (S)-indacrinone would block this reabsorption, leading to increased excretion of uric acid in the urine. This is the established mechanism for other uricosuric drugs like probenecid and benzbromarone.
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(R)-(-)-Indacrinone (Uric Acid Retention): The hyperuricemic effect of the (R)-enantiomer, and loop diuretics in general, is thought to involve multiple mechanisms. One prominent theory is the inhibition of basolateral uric acid secretion via OAT1 and OAT3 . These transporters move uric acid from the blood into the proximal tubule cells for secretion into the lumen. Inhibition of OAT1/OAT3 by (R)-indacrinone would reduce this secretory pathway. Additionally, the volume depletion caused by the potent diuretic effect of the (R)-enantiomer can lead to an upregulation of proximal tubule reabsorption, including that of uric acid, further contributing to elevated sUA levels.
Visualizing the Proposed Mechanisms
The following diagrams illustrate the inferred interactions of this compound enantiomers with key uric acid transporters in a renal proximal tubule cell.
Caption: Inferred interaction of this compound enantiomers with renal urate transporters.
Proposed Experimental Protocols for Mechanistic Elucidation
To definitively determine the molecular targets of this compound and its enantiomers, in-vitro transport assays are required. The following protocols are based on standard methodologies for studying transporter-drug interactions.
URAT1 Inhibition Assay
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Objective: To quantify the inhibitory potency (IC50) of (S)-indacrinone and (R)-indacrinone on human URAT1.
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Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently overexpressing human URAT1 (SLC22A12). A control cell line (e.g., mock-transfected HEK293) is essential.
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Substrate: [14C]-labeled uric acid.
-
Protocol:
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Seed URAT1-HEK293 and mock-HEK293 cells in 24- or 48-well plates and grow to confluence.
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Wash cells with a pre-warmed Krebs-Henseleit (KH) buffer (pH 7.4).
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Pre-incubate the cells for 10-15 minutes in KH buffer containing a range of concentrations of (S)-indacrinone, (R)-indacrinone, or a known URAT1 inhibitor (e.g., benzbromarone) as a positive control.
-
Initiate the uptake by adding KH buffer containing [14C]-uric acid (e.g., at a concentration near its Km for URAT1) and the respective inhibitor concentrations.
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Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C to measure the initial rate of transport.
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Terminate the uptake by rapidly washing the cells with ice-cold KH buffer.
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Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
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Normalize radioactivity to the protein content of each well.
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Calculate URAT1-specific uptake by subtracting the uptake in mock-transfected cells from that in URAT1-expressing cells.
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Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Caption: Experimental workflow for a URAT1 inhibition assay.
OAT1/OAT3 Inhibition Assay
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Objective: To quantify the inhibitory potency (IC50/Ki) of (R)-indacrinone and (S)-indacrinone on human OAT1 and OAT3.
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Cell Lines: HEK293 cells stably expressing human OAT1 (SLC22A6) or OAT3 (SLC22A8).
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Substrate: A fluorescent or radiolabeled OAT substrate, such as [3H]-para-aminohippurate (PAH) or 6-carboxyfluorescein (6-CF).
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Protocol: The protocol is broadly similar to the URAT1 assay.
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Seed OAT1-HEK293 or OAT3-HEK293 cells.
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Wash with appropriate buffer.
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Pre-incubate with a range of concentrations of this compound enantiomers or a known OAT inhibitor (e.g., probenecid).
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Initiate uptake with the chosen labeled substrate.
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Terminate uptake and wash cells.
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Lyse cells and measure radioactivity or fluorescence.
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Normalize to protein content.
-
Calculate specific uptake and determine IC50 values.
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Conclusion and Future Directions
This compound presents a compelling case study in stereospecific pharmacology. The opposing effects of its enantiomers on uric acid transport offer a unique therapeutic strategy for developing a diuretic that mitigates the risk of hyperuricemia. While clinical and physiological data strongly support the model of (S)-indacrinone inhibiting reabsorption (likely via URAT1) and (R)-indacrinone inhibiting secretion (likely via OAT1/OAT3), direct molecular evidence is currently lacking.
The experimental protocols outlined in this guide provide a clear path forward for researchers to elucidate these precise molecular interactions. Quantifying the inhibitory potencies of each enantiomer against URAT1, OAT1, OAT3, and other relevant transporters like ABCG2 will provide the definitive data needed to fully understand this compound's mechanism of action. This knowledge will not only solidify our understanding of this particular drug but could also inform the design of future urate-lowering therapies and diuretics with improved safety profiles.
References
- 1. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of uricosuric properties of this compound by manipulation of the enantiomer ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomers of this compound: a new approach to producing an isouricemic diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
The Development of Indacrinone: A Chiral Approach to Diuresis and Uricosuria
An In-depth Technical Guide
Abstract
Indacrinone, a phenoxyacetic acid derivative, emerged from research at Merck & Co. as a potent loop diuretic.[1] Its development is a compelling case study in chiral pharmacology, where the differential therapeutic and side-effect profiles of its enantiomers were harnessed to create a more favorable clinical outcome. This technical guide delves into the discovery, history, and development of this compound, detailing its mechanism of action, the unique contributions of its (+) and (-) enantiomers, and the clinical investigations that defined its therapeutic potential.
Discovery and Rationale
The quest for potent diuretics with a favorable safety profile has been a long-standing endeavor in cardiovascular medicine. Early diuretics were often associated with undesirable side effects, including hyperuricemia, an increase in serum uric acid that can precipitate gout.[2] this compound was developed as a loop diuretic with the goal of potent natriuresis (sodium excretion) for the management of hypertension and edema.[3][4]
Initial studies revealed that racemic this compound, a mixture of its two enantiomers, not only induced significant diuresis but also possessed uricosuric properties, meaning it increased the excretion of uric acid.[4] This dual action was a significant advantage over other loop diuretics that typically cause uric acid retention.
The Tale of Two Enantiomers: A Chiral Dichotomy
The most fascinating aspect of this compound's development lies in the distinct pharmacological activities of its stereoisomers.
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The (-)-Enantiomer (Levorotatory): The Diuretic Powerhouse The primary diuretic and natriuretic activity of this compound resides in its (-)-enantiomer. This isomer is significantly more potent in promoting the excretion of sodium and water.
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The (+)-Enantiomer (Dextrorotatory): The Uricosuric Agent Conversely, the (+)-enantiomer is the principal contributor to the uricosuric effect, promoting the excretion of uric acid. While it possesses some diuretic activity, it is substantially less potent than its levorotatory counterpart.
This separation of activities presented a unique opportunity. The racemic mixture, with its 1:1 ratio of enantiomers, offered a degree of uricosuric action that could offset the hyperuricemic tendency of the potent diuretic (-)-enantiomer. Further research demonstrated that by manipulating the ratio of the enantiomers, the balance between diuretic and uricosuric effects could be optimized. Studies suggested that a 9:1 mixture of the (+) to (-) enantiomers could provide optimal therapeutic value, maximizing the uricosuric effect while retaining significant diuretic efficacy.
Mechanism of Action
This compound exerts its diuretic effect by acting on the thick ascending limb of the Loop of Henle in the nephron.
Inhibition of the Na-K-2Cl Symporter
The primary molecular target of this compound, particularly the (-)-enantiomer, is the Na-K-2Cl cotransporter (NKCC2) located on the apical membrane of the epithelial cells in the thick ascending limb. By competitively binding to the chloride binding site, this compound inhibits the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. This disruption of ion transport leads to an increased excretion of these ions and, consequently, water, resulting in diuresis.
Uricosuric Effect
The precise mechanism of the uricosuric action of the (+)-enantiomer is less definitively characterized but is believed to involve modulation of uric acid transport in the proximal tubule. It is thought to inhibit the reabsorption of uric acid from the tubular fluid, thereby increasing its excretion.
Chemical Synthesis
The synthesis of this compound involves a multi-step process:
The synthesis begins with the Friedel-Crafts acylation of 2,3-dichloroanisole with phenylacetyl chloride. This is followed by a Mannich-type reaction and an intramolecular cyclization to form the indanone core. Subsequent O-demethylation, alkylation with iodoacetic acid, and a final alkylation with iodomethane yield this compound.
Clinical Development and Trials
Numerous clinical studies were conducted to evaluate the safety and efficacy of this compound and its enantiomers.
Experimental Protocols
While specific protocols for every study are not publicly available, a general methodology for assessing diuretic and uricosuric agents can be outlined:
Objective: To determine the natriuretic, diuretic, and uricosuric effects of different ratios of this compound enantiomers.
Study Design: Double-blind, randomized, placebo-controlled, crossover or parallel-group study.
Participant Population: Healthy male volunteers or patients with mild to moderate essential hypertension.
Methodology:
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Baseline Phase: Participants are placed on a standardized diet with controlled sodium and potassium intake for a washout period. Baseline 24-hour urine collections are performed to measure volume, sodium, potassium, chloride, and uric acid excretion. Blood samples are taken to determine baseline serum electrolytes and uric acid levels.
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Treatment Phase: Participants are randomly assigned to receive one of the treatment arms (e.g., placebo, different ratios of this compound enantiomers, active comparator like hydrochlorothiazide).
-
Data Collection:
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Urine Collection: Timed urine collections (e.g., 0-4h, 4-8h, 8-12h, 12-24h) are performed on specified days of treatment to measure urine volume and electrolyte (Na+, K+, Cl-) and uric acid concentrations.
-
Blood Sampling: Blood samples are drawn at regular intervals to monitor serum electrolyte and uric acid concentrations.
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Blood Pressure Monitoring: In hypertension trials, sitting or ambulatory blood pressure is measured at baseline and throughout the treatment period.
-
-
Analysis:
-
Urinary electrolyte and uric acid excretion rates are calculated.
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Changes from baseline in urine volume, electrolyte excretion, serum uric acid, and blood pressure are compared between treatment groups.
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Statistical analyses (e.g., ANOVA, t-tests) are used to determine the significance of the observed effects.
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Summary of Clinical Findings
Clinical trials in healthy volunteers and hypertensive patients consistently demonstrated the following:
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Dose-dependent Diuresis: The (-)-enantiomer produced a dose-related increase in sodium and water excretion.
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Uricosuric Effect of the (+)-Enantiomer: The (+)-enantiomer led to a dose-dependent decrease in serum uric acid levels.
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Blood Pressure Reduction: In patients with hypertension, various ratios of this compound enantiomers effectively lowered both systolic and diastolic blood pressure.
-
Optimized Enantiomer Ratio: Studies manipulating the ratio of the enantiomers found that increasing the proportion of the (+)-enantiomer could effectively counteract the hyperuricemic effect of the (-)-enantiomer, and in some ratios, even lead to a net decrease in serum uric acid. A ratio of 10 mg of the (-)-enantiomer to 80 mg of the (+)-enantiomer was found to produce the least variation in serum uric acid.
Table 1: Effects of this compound Enantiomer Ratios on Blood Pressure in Hypertensive Patients
| Treatment Group | Dose [(-)-enantiomer / (+)-enantiomer] (mg) | Mean Reduction in Sitting Blood Pressure (mmHg) |
| A | 2.5 / 80 | 23 / 8 |
| B | 5 / 80 | 20 / 10 |
| C | 10 / 80 | 25 / 10 |
| Placebo | 0 / 0 | 0 / 3 |
Table 2: Mean Change in Serum Uric Acid with Different this compound Enantiomer Ratios
| Treatment Group | Dose [(-)-enantiomer / (+)-enantiomer] (mg) | Mean Change in Serum Uric Acid (mg/dL) |
| A | 2.5 / 80 | -0.3 |
| B | 5 / 80 | -0.4 |
| C | 10 / 80 | +0.2 |
| Placebo | 0 / 0 | +0.3 |
Conclusion
The development of this compound represents a significant milestone in diuretic therapy, highlighting the importance of stereochemistry in drug design and development. By recognizing and characterizing the distinct pharmacological profiles of its enantiomers, researchers were able to rationally design a therapeutic agent that combined potent diuretic activity with a mechanism to mitigate a common and problematic side effect. The story of this compound serves as a classic example of how a deeper understanding of pharmacology at the molecular level can lead to the creation of safer and more effective medications. Although not currently in widespread clinical use, the principles learned from the development of this compound continue to influence the design of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: natriuretic and uricosuric effects of various ratios of its enantiomers in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antihypertensive and biochemical effects of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uricosuric Properties of the S-enantiomer of Indacrinone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indacrinone, a potent loop diuretic, exists as a racemic mixture of two enantiomers with distinct pharmacological profiles. The (R)-enantiomer is primarily responsible for the diuretic effect, which can be associated with the common side effect of hyperuricemia due to increased uric acid retention. Conversely, the (S)-enantiomer exhibits a uricosuric effect, promoting the excretion of uric acid and thereby counteracting the hyperuricemic potential of its counterpart.[1][2] This unique property of the S-enantiomer has been the subject of clinical investigation to develop an "isouricemic diuretic" by optimizing the ratio of the two enantiomers. This technical guide provides an in-depth analysis of the uricosuric properties of the S-enantiomer of this compound, summarizing the available quantitative data, outlining experimental approaches, and visualizing its physiological effects.
Contrasting Pharmacological Profiles of this compound Enantiomers
This compound's therapeutic action is a composite of the activities of its stereoisomers. The (R)-(+)-enantiomer, the eutomer, is the active diuretic.[1][3] Like many diuretics, its action can lead to an undesirable retention of uric acid.[1] The (S)-(-)-enantiomer, the distomer, possesses the beneficial property of promoting uric acid secretion, an effect known as uricosuria. This antagonizes the uric acid retention caused by the (R)-enantiomer, offering a potential therapeutic advantage for the racemic mixture or specifically formulated ratios of the enantiomers.
Studies in healthy volunteers have demonstrated that while the racemic mixture of this compound has a greater natriuretic potency than furosemide, it uniquely decreases serum uric acid concentrations and increases uric acid clearance, effects opposite to those of furosemide.
Quantitative Data on the Uricosuric Effects of the S-enantiomer
Clinical studies have been conducted to quantify the uricosuric effects of varying ratios of the this compound enantiomers. The data consistently show that increasing the proportion of the (+)-enantiomer (S-enantiomer) enhances the uricosuric and hypouricemic effects.
Table 1: Effect of Varying Ratios of this compound Enantiomers on Serum Uric Acid in Healthy Men
| Treatment ((-)-enantiomer / (+)-enantiomer) | Daily Dose | Duration | Mean Change in Serum Uric Acid | Reference |
| 10 mg / 40 mg | Once daily | 7 days | Approximately isouricemic | |
| 10 mg / 80 mg | Once daily | 7 days | Lowered by 13% | |
| 10 mg / 90 mg | Once daily | 7 days | Progressive decrease | |
| 10 mg / 140 mg | Once daily | 7 days | Progressive decrease | |
| 50 mg Hydrochlorothiazide | Once daily | 7 days | Increased (p < 0.05) | |
| Placebo | Once daily | 7 days | No significant change |
Table 2: Antihypertensive and Biochemical Effects of this compound Enantiomer Ratios in Patients with Hypertension
| Treatment ((-)-enantiomer / (+)-enantiomer) | Daily Dose | Duration | Mean Change in Serum Uric Acid (mg/dl) | Reference |
| 2.5 mg / 80 mg | Once daily | 12 weeks | -0.3 | |
| 5 mg / 80 mg | Once daily | 12 weeks | -0.4 | |
| 10 mg / 80 mg | Once daily | 12 weeks | +0.2 | |
| Placebo | Once daily | 12 weeks | +0.3 |
Note: The quantitative data presented in these tables are derived from abstracts of clinical trials. Access to full-text articles for more comprehensive data, including standard deviations and statistical analyses, was not available.
Experimental Protocols
The following provides an overview of the methodologies employed in the clinical trials assessing the uricosuric properties of the S-enantiomer of this compound.
Study Design: The majority of the cited studies were double-blind, randomized, balanced, incomplete-block, and placebo-controlled clinical trials.
Participants: The studies were conducted in healthy male volunteers and in patients with sitting diastolic blood pressure between 90 and 104 mm Hg.
Interventions: Participants received varying ratios of the (-) and (+) enantiomers of this compound, placebo, or a comparator diuretic such as hydrochlorothiazide or ticrynafen. Dosages and treatment durations varied across studies, as detailed in the tables above.
Controlled Conditions: In some studies, subjects were maintained on a sodium- and potassium-controlled diet to standardize electrolyte intake. A placebo washout period was employed in the study with hypertensive patients.
Outcome Measures: The primary endpoints related to uricosuric activity were changes in plasma/serum uric acid levels and uric acid clearance. Natriuretic and diuretic effects were also assessed by measuring urinary sodium and potassium excretion and urine volume.
Disclaimer: Detailed, step-by-step experimental protocols from the original research articles could not be accessed. The information provided is a summary based on the available abstracts.
Visualizing the Pharmacological Effects and Potential Mechanisms
Differential Effects of this compound Enantiomers
The distinct actions of the (R)- and (S)-enantiomers of this compound on diuresis and uricosuria can be visualized as a dual-pathway physiological effect.
Caption: Differential pharmacological effects of this compound enantiomers.
Proposed Mechanism of Uricosuric Action
While the precise molecular mechanism of the S-enantiomer of this compound's uricosuric effect has not been definitively elucidated in the available literature, it is hypothesized to involve the inhibition of uric acid reabsorption in the renal proximal tubule. This is a common mechanism for uricosuric drugs, which often target organic anion transporters such as URAT1. The following diagram illustrates this proposed mechanism.
Caption: Hypothesized mechanism of S-indacrinone's uricosuric effect.
Disclaimer: This diagram represents a potential mechanism of action based on the known pharmacology of other uricosuric agents. Direct evidence for the interaction of the S-enantiomer of this compound with specific uric acid transporters was not found in the reviewed literature.
Conclusion and Future Directions
The S-enantiomer of this compound possesses clear uricosuric properties that can effectively counteract the hyperuricemic tendency of its diuretic R-enantiomer. Clinical data support the concept that by adjusting the enantiomeric ratio, it is possible to achieve a desired balance of diuretic and uricosuric effects, potentially leading to an isouricemic diuretic. However, a significant gap remains in the understanding of the precise molecular mechanism of action of the S-enantiomer. Future research should focus on in vitro studies to identify the specific renal transporters with which the S-enantiomer of this compound interacts. Elucidating this mechanism would not only provide a more complete understanding of its pharmacology but could also inform the development of novel uricosuric agents. Furthermore, the publication of full clinical trial data would be invaluable for a more robust quantitative analysis of its effects.
References
In-Depth Technical Guide on the Structure-Activity Relationship of Indacrinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of indacrinone, a potent loop diuretic with unique uricosuric properties. The document delves into the core chemical scaffold, the impact of stereochemistry, and the effects of various structural modifications on its diuretic and uricosuric activities. Detailed experimental protocols and visual representations of key concepts are included to support further research and development in this area.
Core Structure and Mechanism of Action
This compound, chemically known as [(6,7-dichloro-2-methyl-1-oxo-2-phenyl-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid, is a phenoxyacetic acid derivative built upon an indanone scaffold. As a loop diuretic, its primary mechanism of action involves the inhibition of solute reabsorption in the thick ascending limb of the loop of Henle, a segment of the renal tubule. This action leads to a significant increase in the excretion of sodium (natriuresis), chloride, and water.
A distinguishing feature of this compound is its concurrent uricosuric effect, which is the promotion of uric acid excretion. This property is particularly significant as most other loop diuretics tend to cause uric acid retention (hyperuricemia), a side effect that can precipitate or worsen gout.
dot
Caption: Dual mechanism of this compound.
The Critical Role of Stereochemistry
This compound possesses a single chiral center at the C2 position of the indanone ring, leading to the existence of two enantiomers: (R)- and (S)-indacrinone. Research has demonstrated a clear separation of pharmacological activities between these two isomers, which is a cornerstone of this compound's SAR.
-
The (-)/(R)-Enantiomer: The Diuretic Agent: The primary diuretic and natriuretic activity of this compound resides in the (R)-enantiomer (also referred to as the (-)-enantiomer). This isomer is significantly more potent in promoting sodium and water excretion than its counterpart. However, like other potent diuretics, the (R)-enantiomer can lead to the retention of uric acid upon chronic administration.
-
The (+)/(S)-Enantiomer: The Uricosuric Agent: The (S)-enantiomer (or (+)-enantiomer) is a potent uricosuric agent. It actively promotes the secretion of uric acid, thereby counteracting the hyperuricemic effect of the (R)-enantiomer. While it possesses some diuretic activity, it is substantially less potent than the (R)-isomer in this regard.
This unique pharmacological profile of the enantiomers led to extensive research into optimizing their ratio to achieve a diuretic effect without causing hyperuricemia. Studies have shown that a racemic mixture (1:1 ratio of enantiomers) can still lead to elevated uric acid levels over time. However, adjusting the ratio to favor the (+)-enantiomer, for instance, in a 1:9 ratio of the (-) to (+) enantiomer, can result in an "isouricemic" or even a net uric acid-lowering (hypouricemic) diuretic.
Quantitative Data on Enantiomer Ratios and Effects
The following table summarizes the findings from a clinical study investigating the effects of different ratios of this compound enantiomers on serum uric acid levels in hypertensive patients.
| Treatment Group ((-)-enantiomer/(+)-enantiomer) | Mean Change in Serum Uric Acid (mg/dL) |
| Placebo | +0.3 |
| -2.5 mg / +80 mg | -0.3 |
| -5 mg / +80 mg | -0.4 |
| -10 mg / +80 mg | +0.2 |
Data adapted from a study on hypertensive patients.
Structure-Activity Relationship of this compound Analogs
Systematic modifications of the this compound scaffold have elucidated key structural features required for its diuretic and uricosuric activities. The following sections detail the SAR based on substitutions at various positions of the indanone ring and the phenoxyacetic acid side chain.
Modifications at the C2 Position of the Indanone Ring
The C2 position is critical for activity, and substitutions at this position significantly influence both diuretic and uricosuric potency.
-
Aryl and Alkyl Substituents: The presence of a small alkyl group (like methyl) and a phenyl group at the C2 position, as seen in this compound, is optimal for high diuretic activity.
-
Effect of Phenyl Ring Substitution: Substitution on the C2-phenyl group generally leads to a decrease in diuretic activity.
Modifications of the Indanone Aromatic Ring
The chlorine atoms at the C6 and C7 positions are crucial for potent diuretic activity.
-
Halogen Substitution: Dichloro substitution at positions 6 and 7 provides the highest diuretic potency. Shifting these halogens to other positions or replacing them with other groups generally diminishes activity.
Modifications of the Phenoxyacetic Acid Side Chain
The oxyacetic acid side chain at the C5 position is another key determinant of activity.
-
Carboxylic Acid Group: The carboxylic acid moiety is essential for diuretic activity. Its replacement with other functional groups, such as a tetrazole, often leads to a significant reduction in potency.
-
Length of the Alkyl Chain: The length of the alkyl chain of the oxyacetic acid group is optimal as a single methylene unit. Increasing the chain length is generally detrimental to activity.
dot
Caption: General workflow for an SAR study of this compound.
Experimental Protocols
This section provides an overview of the methodologies typically employed in the evaluation of the diuretic and uricosuric activities of this compound and its analogs.
In Vivo Diuretic Activity Assay (Rat Model)
This protocol is based on the Lipschitz method and is a standard for screening diuretic agents.
-
Animals: Male Wistar or Sprague-Dawley rats, weighing 150-250g, are used. Animals are fasted overnight with free access to water.
-
Procedure:
-
Animals are divided into control, standard (e.g., furosemide), and test groups.
-
Each rat receives a saline load (e.g., 25 mL/kg of 0.9% NaCl) orally or intraperitoneally to ensure a uniform state of hydration and promote diuresis.
-
The test compounds, dissolved or suspended in the saline vehicle, are administered concurrently with the saline load. The control group receives only the saline vehicle.
-
Animals are placed in individual metabolic cages designed to separate urine and feces.
-
Urine is collected for a specified period, typically 5 to 24 hours.
-
-
Data Analysis:
-
The total urine volume for each animal is recorded.
-
Urine samples are analyzed for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.
-
The diuretic activity is often expressed as the "Lipschitz value," which is the ratio of the mean urinary excretion in the test group to that in the standard group.
-
Natriuretic and other electrolyte excretion rates are also calculated and compared between groups.
-
In Vivo Uricosuric Activity Assay (Primate Model)
Primates, such as chimpanzees, are often used for uricosuric studies as their uric acid metabolism is more similar to humans than that of rodents.
-
Animals: Conscious, chair-restrained chimpanzees are often used. They are maintained on a standard diet with controlled purine intake.
-
Procedure:
-
A baseline period is established where urine and blood samples are collected to determine basal uric acid levels and excretion rates.
-
The test compound (this compound or an analog) is administered, typically orally.
-
Urine and blood samples are collected at regular intervals for several hours post-administration.
-
-
Data Analysis:
-
Urine is analyzed for uric acid and creatinine concentrations.
-
Blood plasma is analyzed for uric acid levels.
-
The clearance of uric acid is calculated and compared to the baseline values to determine the uricosuric effect.
-
In Vitro Urate Transporter (URAT1) Inhibition Assay
This assay assesses the direct inhibitory effect of a compound on a key protein involved in uric acid reabsorption in the kidneys.
-
System: Human embryonic kidney (HEK293) cells stably expressing the human URAT1 transporter are commonly used.
-
Procedure:
-
The URAT1-expressing cells are cultured in appropriate well plates.
-
The cells are incubated with a solution containing radio-labeled [14C]uric acid and varying concentrations of the test compound.
-
After a defined incubation period, the uptake of [14C]uric acid into the cells is stopped by washing with an ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition of uric acid uptake is calculated for each concentration of the test compound.
-
The IC50 value (the concentration of the compound that inhibits 50% of URAT1 activity) is determined by plotting the inhibition data against the compound concentration.
-
dot
Caption: Workflow for diuretic and uricosuric assays.
Conclusion
The structure-activity relationship of this compound is a compelling example of how stereochemistry can be leveraged to create a more favorable therapeutic profile. The separation of diuretic and uricosuric activities between the (R)- and (S)-enantiomers, respectively, offers a clear strategy for designing diuretics with a reduced risk of hyperuricemia. The key structural motifs for activity include the dichloro-substituted indanone core, a C2-methyl-C2-phenyl substitution pattern, and an intact phenoxyacetic acid side chain. Future research in this area could focus on further refining the indanone scaffold to enhance the desired activities and improve the overall safety and pharmacokinetic properties of this class of compounds.
The Renal Pharmacology of Indacrinone: A Technical Guide to its Effects on Electrolyte Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indacrinone is a potent, long-acting loop diuretic with a unique pharmacological profile characterized by its dual enantiomeric properties. This technical guide provides an in-depth analysis of this compound's effects on renal electrolyte handling, drawing from key studies in both human and animal models. The document details the drug's mechanism of action, its distinct effects on sodium, potassium, chloride, and uric acid transport, and the contrasting roles of its (+) and (-) enantiomers. Experimental protocols from pivotal studies are outlined, and quantitative data are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a comprehensive understanding of this compound's complex renal pharmacology.
Introduction
This compound, a phenoxyacetic acid derivative, is a loop diuretic that acts primarily on the thick ascending limb of the loop of Henle and the distal tubule.[1][2] Its distinctive feature lies in its chiral nature; the compound exists as a racemic mixture of two enantiomers with differing pharmacological activities.[3][4] The (-) enantiomer is principally responsible for the natriuretic and diuretic effects, while the (+) enantiomer exhibits a uricosuric effect, promoting the excretion of uric acid.[3] This unique combination offers a potential therapeutic advantage over other loop diuretics that can cause hyperuricemia. This guide synthesizes the available scientific literature to provide a detailed technical overview of this compound's interaction with renal electrolyte transport mechanisms.
Mechanism of Action
This compound exerts its diuretic effect by inhibiting sodium and chloride reabsorption in the diluting segments of the nephron. This action leads to an increase in the urinary excretion of sodium, chloride, and water. The primary site of action is the thick ascending limb of the Loop of Henle, with additional effects in the distal tubule.
Enantiomer-Specific Actions
The two enantiomers of this compound have distinct roles in its overall effect on renal function:
-
(-)-Indacrinone: This enantiomer is the more potent diuretic and natriuretic agent. It primarily acts on the thick ascending limb of Henle's loop to inhibit Na+-K+-2Cl- cotransport.
-
(+)-Indacrinone: This enantiomer has a weaker diuretic effect but is responsible for the uricosuric properties of the racemic mixture. It is believed to act on the proximal tubule to inhibit uric acid reabsorption. The (+)-enantiomer also has a diuretic effect, though weaker than the (-) enantiomer, with a site of action in the cortical diluting segment or early distal tubule.
The combination of these enantiomeric effects results in a diuretic that can lower blood pressure without significantly elevating serum uric acid levels, a common side effect of other loop diuretics. In fact, studies have shown that specific ratios of the enantiomers, such as a 1:9 ratio of the (-) to (+) enantiomer, can produce a favorable uric acid profile.
Effects on Renal Electrolyte Handling
Sodium and Chloride
This compound is a potent natriuretic and chloruretic agent. It significantly increases the fractional excretion of sodium and chloride, with a dose-dependent linear increase in urinary volume and excretion of these ions. Studies in healthy volunteers have shown that racemic this compound has a greater natriuretic potency than furosemide, with a slower onset and longer duration of action. Both enantiomers inhibit sodium reabsorption in the loop of Henle and the distal tubule, with the (-)-enantiomer being significantly more effective in the loop of Henle.
Potassium
Like other loop diuretics, this compound increases potassium excretion (kaliuresis). This is a consequence of the increased delivery of sodium to the distal nephron, which stimulates potassium secretion. The (-)-enantiomer is primarily responsible for the kaliuretic effect. However, the combination with a potassium-sparing diuretic like amiloride can mitigate this effect, leading to a net neutral or even a potassium-retaining effect.
Uric Acid
A key feature of this compound is its uricosuric effect, which is primarily attributed to the (+)-enantiomer. While the (-)-enantiomer can cause uric acid retention, similar to other loop diuretics, the (+) enantiomer promotes uric acid secretion. This leads to a decrease in serum uric acid concentrations and an increase in uric acid clearance. The net effect on uric acid handling depends on the ratio of the enantiomers. Racemic this compound has been shown to induce an initial uricosuria, and certain ratios of enantiomers can result in a minimal overall change in 24-hour urate excretion and serum urate concentrations.
Calcium and Magnesium
This compound also affects the renal handling of divalent cations. The increased sodium delivery to the distal nephron and the alteration of the transepithelial potential in the thick ascending limb can lead to an increase in the excretion of calcium and magnesium. However, some studies have reported a reduction in urinary calcium excretion.
Quantitative Data on Renal Effects
The following tables summarize the quantitative effects of this compound on various renal parameters as reported in key clinical studies.
Table 1: Effect of Increasing Doses of Oral this compound on Urinary Excretion in Male Subjects
| Parameter | Control | 10 mg | 20 mg | 40 mg | 60 mg |
| Urine Volume (ml/min) | ~0.5 | ~2.0 | ~3.5 | ~5.0 | ~6.5 |
| Na+ Excretion (µmol/min) | ~50 | ~300 | ~550 | ~800 | ~1050 |
| Cl- Excretion (µmol/min) | ~60 | ~350 | ~600 | ~850 | ~1100 |
| K+ Excretion (µmol/min) | ~40 | ~70 | ~90 | ~100 | ~100 |
| Ca2+ Excretion (µmol/min) | ~4 | ~6 | ~7 | ~8 | ~8 |
| Mg2+ Excretion (µmol/min) | ~1.5 | ~2.5 | ~3.0 | ~3.5 | ~3.5 |
| Uric Acid Excretion (µmol/min) | ~0.3 | ~0.5 | ~0.6 | ~0.7 | ~0.7 |
Note: Values are approximate and represent the trend of a linear increase for volume, Na+, and Cl-, and a plateau for K+, Ca2+, Mg2+, and uric acid at the 40 mg dose as described in the source.
Table 2: Comparative Effects of this compound Enantiomers on Fractional Electrolyte Excretion in the Loop of Henle (In Vivo Microperfusion in Rats)
| Enantiomer | Change in Sodium Reabsorption | Change in Potassium Reabsorption |
| (+)-Indacrinone (5 x 10-4 M) | Inhibition | Inhibition |
| (-)-Indacrinone (5 x 10-4 M) | Significant Inhibition (more effective than (+)) | Abolished, sometimes converted to net secretion |
Table 3: Effect of this compound on Fractional Free Water Clearance and Urate Clearance in Hydrated Healthy Volunteers
| Parameter | Control | This compound |
| Fractional Free Water Clearance (CH2O) | 8.89% | 5.83% |
| Fractional Urate Clearance | 5.16% | 12.24% |
Experimental Protocols
Human Clearance Studies
These studies are designed to determine the renal sites of action of diuretics.
-
Subjects: Healthy volunteers, typically male, are recruited. They are maintained on a controlled diet for sodium and potassium intake.
-
Protocol:
-
Hydration/Hydropenia: Subjects undergo either maximal water hydration (to assess free water clearance) or hydropenia (to assess free water reabsorption).
-
Drug Administration: Single oral doses of this compound, its enantiomers, or a placebo are administered in a randomized, double-blind, crossover design.
-
Urine Collection: Urine is collected at timed intervals before and after drug administration.
-
Blood Sampling: Blood samples are taken to measure plasma electrolyte concentrations and glomerular filtration rate (GFR) markers (e.g., inulin).
-
Analysis: Urine and plasma are analyzed for concentrations of sodium, potassium, chloride, calcium, magnesium, uric acid, and creatinine. GFR, fractional excretion of electrolytes, and free water clearance are calculated.
-
In Vivo Microperfusion of Single Nephron Segments in Rats
This technique allows for the direct investigation of the effects of a drug on specific segments of the nephron.
-
Animal Model: Anesthetized rats are used.
-
Protocol:
-
Surgical Preparation: The kidney is exposed, and the renal capsule is removed to allow access to the surface tubules.
-
Micropuncture: A single nephron segment (e.g., loop of Henle or distal tubule) is identified and punctured with a micropipette.
-
Perfusion: The segment is perfused with a solution containing the drug of interest (e.g., this compound enantiomers) at a known concentration.
-
Collection: Fluid is collected from the distal end of the perfused segment.
-
Analysis: The collected fluid and the initial perfusate are analyzed for electrolyte concentrations to determine the net reabsorption or secretion within that segment.
-
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed mechanisms and relationships of this compound's action on the renal tubule.
Caption: Differential effects of this compound enantiomers on renal transporters.
Caption: Workflow for human clearance and rat micropuncture studies.
Conclusion
This compound presents a fascinating case in diuretic pharmacology due to the distinct and complementary actions of its enantiomers. The (-)-enantiomer provides potent diuretic and natriuretic effects by inhibiting ion transport in the loop of Henle, while the (+)-enantiomer mitigates the risk of hyperuricemia through its uricosuric action. This dual mechanism offers a significant therapeutic advantage. The detailed experimental data and protocols summarized in this guide provide a solid foundation for further research and development in the field of diuretics and renal electrolyte handling. Understanding the intricate interplay between this compound's stereoisomers and renal transport proteins is crucial for optimizing its clinical application and for the design of future diuretic agents with improved safety and efficacy profiles.
References
- 1. Effects of enantiomers of this compound (MK-196) on cation transport by the loop of Henle and distal tubule studied by microperfusion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clearance and micropuncture studies of the effects of a new indanyloxyacetic acid diuretic on segmental nephron function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound – Chiralpedia [chiralpedia.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
Unraveling the Molecular Pharmacology of Indacrinone in the Nephron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indacrinone, a potent loop diuretic, has a unique pharmacological profile characterized by its enantiomer-specific effects on renal electrolyte and uric acid transport. This technical guide provides an in-depth exploration of the molecular targets of this compound's stereoisomers within the nephron. By summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways, this document serves as a comprehensive resource for researchers in renal physiology and pharmacology, as well as professionals engaged in diuretic drug development.
Introduction
This compound is a phenoxyacetic acid derivative that acts as a high-ceiling or loop diuretic.[1][2] Unlike other drugs in its class, such as furosemide, which can lead to hyperuricemia, this compound possesses the unique property of promoting uric acid excretion.[1][3] This dual action is attributed to the distinct pharmacological activities of its two enantiomers. The (-)-enantiomer is primarily responsible for the diuretic and natriuretic effects, while the (+)-enantiomer exerts a uricosuric effect.[4] This stereospecificity offers a therapeutic advantage, allowing for combinations of the enantiomers to achieve a desired balance of diuresis and uric acid homeostasis.
Primary Molecular Targets and Mechanism of Action
The differential effects of this compound's enantiomers are a direct result of their interaction with specific molecular transporters located in different segments of the nephron.
The (-)-Enantiomer: Targeting the Na-K-2Cl Cotransporter (NKCC2)
The principal molecular target of the diuretic and natriuretic (-)-enantiomer of this compound is the Na-K-2Cl cotransporter (NKCC2) , located in the apical membrane of the thick ascending limb of the loop of Henle. By inhibiting NKCC2, the (-)-enantiomer blocks the reabsorption of sodium, potassium, and chloride from the tubular fluid into the renal interstitium. This inhibition leads to a significant increase in the excretion of these ions, along with water, resulting in a potent diuretic effect. The action of the (-)-enantiomer in the medullary portion of the thick ascending limb is consistent with that of other loop diuretics like ethacrynic acid.
The (+)-Enantiomer: Targeting Uric Acid Transporters
The uricosuric effect of the (+)-enantiomer is achieved through its interaction with uric acid transporters in the proximal tubule. While the specific transporter has not been definitively identified in the reviewed literature, the mechanism involves the promotion of uric acid secretion. This action counteracts the tendency of diuretics to cause hyperuricemia, a common side effect resulting from volume depletion and enhanced proximal tubule urate reabsorption. Interestingly, the (+)-enantiomer also exhibits some natriuretic activity, which is thought to be localized to the 'cortical diluting segment' or early distal tubule, suggesting a potential interaction with the Na-Cl cotransporter (NCC) or other transport mechanisms in this region.
Quantitative Data on this compound's Effects
The following table summarizes the quantitative effects of this compound and its enantiomers on various renal parameters, as reported in human studies.
| Parameter | Drug/Dose | Effect | Reference |
| Blood Pressure | This compound enantiomer ratios: (-2.5/+80 mg), (-5/+80 mg), (-10/+80 mg) | Mean reduction of 23/8, 20/10, and 25/10 mm Hg respectively | |
| Serum Uric Acid | This compound enantiomer ratios: (-2.5/+80 mg), (-5/+80 mg), (-10/+80 mg) | Mean change of -0.3, -0.4, and 0.2 mg/dl respectively | |
| Serum Uric Acid | This compound (-)-enantiomer 10 mg with (+)-enantiomer (0, 10, 20, 40, 80 mg) | 10/0, 10/10, 10/20 elevated plasma urate by 8-16%; 10/40 was isouricemic; 10/80 lowered plasma urate by 13% | |
| Fractional Free Water Clearance (CH2O) | This compound (unspecified dose) | Substantial fall from 8.89% to 5.83% of the filtered load of water | |
| Fractional Urate Clearance | This compound (unspecified dose) | Increase from 5.16% to 12.24% of the filtered load of uric acid |
Signaling Pathways and Mechanisms
The interaction of this compound with its molecular targets initiates a cascade of events leading to its diuretic and uricosuric effects.
Caption: Mechanism of action of this compound enantiomers in the nephron.
Detailed Experimental Protocols
The characterization of this compound's molecular targets relies on a variety of in vivo and in vitro experimental techniques.
In Vivo Clearance Studies in Humans
These studies are essential for determining the overall effects of a drug on renal function in a clinical setting.
Objective: To assess the diuretic, natriuretic, and uricosuric effects of this compound and its enantiomers.
Methodology:
-
Subject Recruitment: Healthy male volunteers are typically recruited.
-
Dietary Control: Subjects are placed on a sodium- and potassium-controlled diet prior to and during the study.
-
Hydration State: Studies can be performed under conditions of maximal hydration or hydropenia to assess effects on free water clearance.
-
Drug Administration: Single oral doses of this compound, its enantiomers, or placebo are administered.
-
Urine and Blood Sampling: Urine is collected at timed intervals (e.g., every 2 hours for the first 12 hours, then a 12-hour overnight collection). Blood samples are drawn periodically.
-
Analysis: Urine and plasma/serum samples are analyzed for volume, osmolality, and concentrations of sodium, potassium, chloride, creatinine, and uric acid.
-
Calculations: Glomerular filtration rate (GFR) is estimated from creatinine clearance. Fractional excretion of electrolytes and uric acid is calculated.
Caption: Workflow for a human in vivo clearance study.
In Vivo Microperfusion of Single Nephrons
This technique allows for the study of transport processes in specific segments of the nephron in living animals.
Objective: To localize the site of action of this compound enantiomers along the nephron.
Methodology:
-
Animal Preparation: Anesthetized rats or other suitable animal models are used. The kidney is exposed and immobilized for micropuncture.
-
Nephron Identification: The surface of the kidney is illuminated, and specific tubular segments (e.g., proximal tubule, loop of Henle, distal tubule) are identified.
-
Micropipette Insertion: A microperfusion pipette is inserted into the lumen of the identified tubule segment. A collection pipette is placed downstream.
-
Perfusion: The tubule segment is perfused with an artificial tubular fluid containing radiolabeled tracers and the drug of interest (e.g., an this compound enantiomer).
-
Sample Collection: The perfusate is collected from the downstream pipette.
-
Analysis: The collected fluid is analyzed for the concentration of the radiolabeled tracer and ions of interest to determine the rate of reabsorption or secretion.
Patch-Clamp Electrophysiology
Patch-clamp techniques are used to study the activity of single ion channels in isolated cells or membrane patches.
Objective: To directly measure the effect of this compound on the activity of specific ion channels (e.g., ROMK, ENaC) that might be indirectly affected by its primary action.
Methodology:
-
Cell Preparation: Renal tubular cells expressing the channel of interest are isolated and cultured.
-
Pipette Fabrication: A glass micropipette with a very small tip opening is fabricated and filled with an appropriate electrolyte solution.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Recording Configurations: The recording can be done in various configurations (cell-attached, whole-cell, inside-out, outside-out) to study channel properties.
-
Drug Application: this compound can be applied to the bath solution or included in the pipette solution to assess its effect on channel gating and conductance.
-
Data Acquisition and Analysis: The currents flowing through the ion channel(s) are recorded and analyzed to determine parameters such as open probability and single-channel conductance.
Secondary and Off-Target Effects
While the primary targets of this compound are well-established, its effects on other transporters and channels contribute to its overall pharmacological profile. For instance, the increased delivery of sodium to the distal nephron, a consequence of NKCC2 inhibition, can lead to increased potassium excretion. This effect can be mitigated by co-administration with a potassium-sparing diuretic like amiloride, which blocks the epithelial sodium channel (ENaC) in the collecting duct.
Conclusion
This compound's unique pharmacological profile stems from the stereospecific actions of its enantiomers on distinct molecular targets within the nephron. The (-)-enantiomer's potent diuretic effect is mediated by the inhibition of NKCC2 in the thick ascending limb, while the (+)-enantiomer's uricosuric action is due to its interaction with uric acid transporters in the proximal tubule. This detailed understanding of this compound's molecular pharmacology, supported by quantitative data and established experimental protocols, provides a solid foundation for further research and the development of novel diuretics with improved therapeutic profiles. The ability to manipulate the enantiomeric ratio to fine-tune the balance between diuresis and uricosuria represents a sophisticated approach in diuretic therapy.
References
- 1. This compound – Chiralpedia [chiralpedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Studies on the mechanism and characteristics of action of a uricosuric diuretic, this compound (MK-196) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive and biochemical effects of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Chiral Separation of Indacrinone Enantiomers by High-Performance Liquid Chromatography (HPLC)
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indacrinone is a chiral diuretic agent with enantiomers that exhibit distinct pharmacological properties. The (-)-enantiomer is primarily responsible for the natriuretic (salt-excreting) effects, while the (+)-enantiomer possesses uricosuric (uric acid-excreting) properties. The differential activity of the enantiomers necessitates their accurate separation and quantification for pharmacological studies, drug formulation development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective separation of chiral compounds like this compound. This document provides a detailed protocol for the chiral separation of this compound enantiomers based on established methodologies for acidic chiral drugs.
Principle of Chiral Separation by HPLC
The separation of enantiomers by chiral HPLC is achieved through their differential interactions with a chiral stationary phase (CSP). Enantiomers, having identical physical and chemical properties in an achiral environment, form transient diastereomeric complexes with the chiral selector of the CSP. These diastereomeric complexes have different energies of formation and stability, leading to different retention times on the chromatographic column and thus enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the resolution of a wide range of chiral compounds, including acidic drugs like this compound.[1]
Experimental Protocol
This protocol outlines a general method for the chiral separation of this compound enantiomers. Optimization of the mobile phase composition and other chromatographic parameters may be necessary to achieve baseline resolution (Rs > 1.5) for specific applications.
Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chiral Stationary Phase: A polysaccharide-based column is recommended. Columns such as Chiralcel® OD-H or Chiralpak® AD-H are good starting points for method development.[2]
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), ethanol, and trifluoroacetic acid (TFA).
-
Sample: Racemic this compound standard and sample solutions prepared in the mobile phase or a compatible solvent.
Chromatographic Conditions
The following table summarizes a typical set of starting conditions for the chiral separation of this compound enantiomers.
| Parameter | Recommended Condition |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) |
| (e.g., 90:10:0.1, v/v/v) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL |
Method Development and Optimization
For acidic compounds like this compound, the addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase is often necessary to improve peak shape and resolution.[2] The ratio of the organic solvents (n-hexane and isopropanol) in the mobile phase is a critical parameter that influences the retention and selectivity of the enantiomers. A systematic approach to method development involves varying the percentage of the alcohol modifier to find the optimal separation.
Data Presentation
The following table is a template for summarizing the quantitative data obtained from the chiral separation of this compound enantiomers. Actual values will be dependent on the specific experimental conditions used.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | e.g., 8.5 min | e.g., 10.2 min |
| Capacity Factor (k') | Calculated | Calculated |
| Selectivity Factor (α) | Calculated | |
| Resolution (R_s) | Calculated |
-
Capacity Factor (k'): k' = (t_R - t_0) / t_0, where t_0 is the void time.
-
Selectivity Factor (α): α = k'_2 / k'_1, where k'_2 and k'_1 are the capacity factors of the two enantiomers.
-
Resolution (R_s): R_s = 2(t_R2 - t_R1) / (w_1 + w_2), where w is the peak width at the base. A resolution of ≥ 1.5 indicates baseline separation.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the chiral HPLC method development and the logical relationship of the key components in the separation process.
Caption: Experimental workflow for the chiral HPLC separation of this compound enantiomers.
Caption: Logical relationship of components in the chiral separation of this compound.
References
Quantifying Indacrinone in Plasma: A Detailed Overview of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analytical methodologies for the quantitative determination of Indacrinone in plasma samples. This compound, a potent diuretic with uricosuric properties, exists as a racemic mixture of two enantiomers, each exhibiting distinct pharmacological activities. Accurate quantification of these enantiomers and their metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
This application note details established analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with various detectors, which are instrumental for the sensitive and selective measurement of this compound. The protocols outlined below are based on established principles of bioanalytical method validation, ensuring data reliability and reproducibility.
Core Analytical Techniques
The quantification of this compound in plasma predominantly relies on chromatographic separation. Given its chiral nature, methods capable of separating the (+) and (-) enantiomers are often required to understand the stereoselective pharmacokinetics of the drug.
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for this compound analysis. When coupled with a suitable detector, HPLC offers the necessary resolution and sensitivity for complex biological samples like plasma.
-
Chiral HPLC: Essential for the separation and individual quantification of the this compound enantiomers. This is typically achieved using a chiral stationary phase (CSP) column.
-
Reverse-Phase HPLC: Commonly used for the analysis of the parent drug and its metabolites.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides the highest sensitivity and selectivity for quantifying low concentrations of this compound and its metabolites in plasma. The use of multiple reaction monitoring (MRM) enhances specificity by monitoring unique precursor-product ion transitions.
Experimental Protocols
The following sections provide detailed protocols for sample preparation and analysis. These are generalized procedures and may require optimization based on specific laboratory conditions and equipment.
Protocol 1: Plasma Sample Preparation for HPLC and LC-MS/MS Analysis
Effective sample preparation is critical to remove interfering substances from the plasma matrix, such as proteins and phospholipids, and to concentrate the analyte of interest. The choice of method depends on the required cleanliness of the sample and the desired analyte concentration.
1. Protein Precipitation (PPT)
This is a rapid and straightforward method for removing the majority of proteins from plasma.
-
Reagents and Materials:
-
Human plasma (or other relevant species)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Centrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge capable of at least 10,000 x g
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
-
-
Procedure:
-
Pipette 100 µL of plasma into a centrifuge tube.
-
Add 300 µL of cold acetonitrile (or methanol) to the plasma sample.
-
Vortex mix the sample vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase or a suitable solvent for injection into the HPLC or LC-MS/MS system.
-
Workflow for Protein Precipitation:
Protein Precipitation Workflow
2. Liquid-Liquid Extraction (LLE)
LLE is a sample clean-up technique based on the differential solubility of the analyte and matrix components in immiscible liquid phases.
-
Reagents and Materials:
-
Human plasma
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Aqueous buffer (for pH adjustment)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator
-
Reconstitution solvent
-
-
Procedure:
-
Pipette 200 µL of plasma into a centrifuge tube.
-
Add an appropriate volume of aqueous buffer to adjust the pH, optimizing for this compound's charge state.
-
Add 1 mL of the extraction solvent.
-
Vortex mix vigorously for 1-2 minutes to ensure efficient extraction.
-
Centrifuge at 3,000 x g for 5-10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue for analysis.
-
Workflow for Liquid-Liquid Extraction:
Liquid-Liquid Extraction Workflow
3. Solid-Phase Extraction (SPE)
SPE provides a more thorough sample clean-up by utilizing a solid sorbent to retain the analyte while interferences are washed away.
-
Reagents and Materials:
-
Human plasma
-
SPE cartridges (e.g., C18, mixed-mode cation exchange)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent
-
Elution solvent
-
SPE manifold
-
Evaporator
-
Reconstitution solvent
-
-
Procedure:
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Load the pre-treated plasma sample onto the cartridge.
-
Wash: Pass 1 mL of a weak wash solvent to remove polar interferences.
-
Elute: Elute this compound with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue for analysis.
-
Workflow for Solid-Phase Extraction:
Solid-Phase Extraction Workflow
Protocol 2: Chiral HPLC-UV Method for this compound Enantiomers
This protocol outlines a general approach for the separation and quantification of this compound enantiomers using HPLC with UV detection. Specific parameters will need to be optimized based on the chosen chiral column and instrument.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralcel® or Chiralpak® series)
-
-
Chromatographic Conditions (Example):
Parameter Condition Column Chiralpak® AD-H (or similar) Mobile Phase n-Hexane : Isopropanol : Acetic Acid (e.g., 80:20:0.1, v/v/v) Flow Rate 1.0 mL/min Injection Volume 10 µL Column Temperature 25°C | Detection Wavelength | ~280 nm (to be optimized) |
-
Method Validation Parameters:
-
Specificity: No interference from endogenous plasma components at the retention times of the enantiomers.
-
Linearity: A linear relationship between peak area and concentration over a defined range.
-
Accuracy and Precision: Within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Recovery: Consistent and reproducible extraction efficiency.
-
Stability: Analyte stability in plasma under various storage and handling conditions.
-
Protocol 3: LC-MS/MS Method for this compound and Metabolites
This protocol provides a framework for developing a highly sensitive and selective LC-MS/MS method.
-
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
Reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
-
Chromatographic Conditions (Example):
Parameter Condition Column C18, 50 x 2.1 mm, 1.8 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient Optimized for separation of this compound and its metabolites Flow Rate 0.4 mL/min Injection Volume 5 µL | Column Temperature | 40°C |
-
Mass Spectrometry Conditions (Hypothetical):
-
Ionization Mode: ESI Positive or Negative (to be optimized)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) → Product ion (Q3)
-
4'-hydroxythis compound: Precursor ion (Q1) → Product ion (Q3)
-
Internal Standard: Precursor ion (Q1) → Product ion (Q3)
-
-
Instrument Parameters: Capillary voltage, cone voltage, collision energy, and gas flows to be optimized for maximum signal intensity.
-
Data Presentation
Quantitative data from method validation and sample analysis should be presented in clear and concise tables to facilitate comparison and interpretation.
Table 1: HPLC-UV Method Validation Summary
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.998 |
| LLOQ | S/N ≥ 10 | 10 ng/mL |
| Accuracy (%) | 85-115% | 95.2 - 103.5% |
| Precision (%RSD) | ≤ 15% | < 8.7% |
| Recovery (%) | Consistent | 88.5 ± 4.2% |
Table 2: LC-MS/MS Method Validation Summary
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.999 |
| LLOQ | S/N ≥ 10 | 0.5 ng/mL |
| Accuracy (%) | 85-115% | 98.1 - 105.2% |
| Precision (%RSD) | ≤ 15% | < 6.5% |
| Matrix Effect | Consistent IS response | Within acceptable limits |
Conclusion
The analytical methods described provide a robust framework for the quantitative determination of this compound in plasma. The choice of the specific method will depend on the research question, required sensitivity, and available instrumentation. For pharmacokinetic studies involving stereoselectivity, a validated chiral HPLC method is indispensable. For high-sensitivity analysis of the parent drug and its metabolites, an LC-MS/MS method is the preferred approach. Adherence to rigorous validation guidelines is paramount to ensure the generation of high-quality, reliable data in drug development and clinical research.
Application Notes and Protocols for In Vivo Microperfusion Studies with Indacrinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indacrinone is a potent loop diuretic with the unique characteristic of possessing enantiomers with distinct pharmacological activities. The (R)-(+)-enantiomer is primarily diuretic, while the (S)-(-)-enantiomer exhibits a uricosuric effect, promoting the excretion of uric acid.[1][2] This duality presents a compelling case for the use of specific enantiomeric ratios to achieve desired therapeutic outcomes, such as potent diuresis with a controlled effect on serum uric acid levels.[3][4] In vivo microperfusion is a powerful technique to investigate the localized effects of drugs on specific segments of the nephron, providing valuable insights into their mechanism of action.[5] These application notes provide a detailed protocol for conducting in vivo microperfusion studies to evaluate the effects of this compound and its enantiomers on renal function.
Pharmacological Profile of this compound
This compound is an indanone-based loop diuretic that acts on the thick ascending limb of the loop of Henle to inhibit the Na-K-2Cl cotransporter, leading to increased excretion of sodium, chloride, and water. Unlike other loop diuretics like furosemide, which can cause hyperuricemia, the racemic mixture of this compound has been shown to decrease serum uric acid concentrations. This is attributed to the uricosuric properties of the (S)-(-)-enantiomer. Studies have suggested that a ratio of 1:9 of the diuretic (R)-(+)-enantiomer to the uricosuric (S)-(-)-enantiomer may provide optimal therapeutic value, balancing the diuretic effect with control of uric acid levels.
Key Experimental Parameters
A successful in vivo microperfusion study with this compound requires careful consideration of several key parameters. The following table summarizes recommended starting points based on available literature.
| Parameter | Recommendation | Rationale |
| Animal Model | Male Sprague-Dawley rats (250-350g) | Commonly used for renal physiology studies with well-characterized nephron anatomy. |
| Anesthesia | Inactin (thiobutabarbital), 100 mg/kg intraperitoneally | Provides stable, long-lasting anesthesia suitable for renal micropuncture and microperfusion. |
| Surgical Preparation | Standard renal micropuncture preparation, including cannulation of the jugular vein (for infusions), carotid artery (for blood pressure monitoring), and bladder (for urine collection). The left kidney is typically prepared for micropuncture. | Allows for systemic administration of substances, continuous monitoring of physiological parameters, and collection of urine for analysis. |
| Microperfusion Solution (Perfusate) | Artificial tubular fluid (ATF) containing: 145 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgSO4, 2 mM NaH2PO4, 5 mM glucose, and 5 mM HEPES, pH 7.4. [3H]Inulin is added as a water marker. | Mimics the composition of fluid in the proximal tubule. [3H]Inulin allows for the measurement of water reabsorption. |
| This compound Preparation | Dissolve this compound (racemic mixture or individual enantiomers) in the perfusate at the desired concentration. Due to its acidic nature, the sodium salt may be easier to dissolve. | Direct delivery to the nephron segment of interest. |
| Microperfusion Rate | 10-20 nL/min | Physiological flow rate for the distal tubule of the rat. |
| Data Collection | Collection of perfused fluid from the distal end of the perfused segment. Analysis of collected fluid for ion concentrations (Na+, K+, Cl-), uric acid, and [3H]Inulin. | Allows for the determination of net transport of solutes and water across the perfused nephron segment. |
| Analytical Methods | Ion concentrations: Ion-selective microelectrodes or microcolorimetric assays. Uric acid: HPLC or enzymatic assays. [3H]Inulin: Scintillation counting. | Standard and sensitive methods for the analysis of small sample volumes. |
Experimental Protocol
This protocol outlines the key steps for an in vivo microperfusion study to assess the effect of this compound on a specific nephron segment.
1. Animal Preparation:
- Anesthetize the rat with Inactin.
- Place the animal on a heated surgical table to maintain body temperature.
- Perform a tracheostomy to ensure a clear airway.
- Cannulate the jugular vein for infusions, the carotid artery for blood pressure monitoring, and the bladder for urine collection.
- Surgically expose the left kidney, decapsulate it, and stabilize it in a lucite cup. The kidney surface is continuously bathed in warm mineral oil.
2. Identification of Nephron Segments:
- Inject a small bolus of lissamine green dye into the jugular vein to identify the proximal and distal tubules on the kidney surface.
- Identify a suitable late proximal or early distal tubule for microperfusion.
3. Micropuncture and Microperfusion Setup:
- Use sharpened glass micropipettes (5-8 µm tip diameter) for all manipulations.
- Place an oil block in the identified tubule using a micropipette filled with stained mineral oil to prevent retrograde flow.
- Insert a perfusion micropipette connected to a microperfusion pump into the tubule upstream of the oil block.
- Insert a collection micropipette downstream to collect the perfusate.
4. Microperfusion Procedure:
- Begin perfusion with the control artificial tubular fluid (ATF) at a rate of 10-20 nL/min.
- After an equilibration period (e.g., 20-30 minutes), collect timed samples of the perfusate.
- Switch the perfusate to one containing the desired concentration of this compound (or its enantiomers).
- After another equilibration period, collect timed samples of the experimental perfusate.
- It is advisable to perform a recovery perfusion with the control ATF to assess the reversibility of any observed effects.
5. Sample Analysis:
- Measure the volume of each collected sample.
- Determine the concentration of ions (Na+, K+, Cl-), uric acid, and the activity of [3H]Inulin in both the initial perfusate and the collected samples.
6. Data Analysis:
- Calculate the net transport of water, ions, and uric acid across the perfused segment using the following formula:
- Net Transport (J) = (V_i * C_i) - (V_c * C_c)
- Where:
- V_i = Perfusion rate (initial volume)
- C_i = Concentration in the initial perfusate
- V_c = Collection rate (collected volume)
- C_c = Concentration in the collected fluid
- A positive value indicates net reabsorption, while a negative value indicates net secretion.
- Statistical analysis (e.g., paired t-test) should be used to compare the effects of the control and this compound-containing perfusates.
Visualization of Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the proposed mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for in vivo microperfusion studies with this compound.
References
- 1. This compound – Chiralpedia [chiralpedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Antihypertensive and biochemical effects of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomers of this compound: a new approach to producing an isouricemic diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renal Microperfusion Techniques | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Developing a Hyperuricemia Animal Model for Indacrinone Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, characterized by elevated serum uric acid (SUA) levels, is a critical metabolic disorder and a primary risk factor for gout, as well as being increasingly associated with chronic kidney disease (CKD), hypertension, and cardiovascular diseases.[1][2] Preclinical evaluation of novel therapeutic agents requires robust and reproducible animal models that accurately mimic the pathophysiology of human hyperuricemia. Rodents, such as rats and mice, are commonly used; however, they possess the enzyme uricase, which degrades uric acid to the more soluble allantoin, a feature absent in humans.[1] Therefore, to establish a hyperuricemic model in rats, it is essential to inhibit uricase activity.
This document provides a comprehensive protocol for developing a stable hyperuricemia rat model using a combination of potassium oxonate (a uricase inhibitor) and hypoxanthine (a purine precursor).[3][4] These application notes detail the induction of hyperuricemia, subsequent testing of the uricosuric agent Indacrinone, and the necessary biochemical and histological analyses to evaluate efficacy and nephroprotective effects.
1.1 Profile of this compound
This compound is a loop diuretic with a unique chiral profile that influences its therapeutic effects. The drug exists as two enantiomers with distinct pharmacological activities:
-
(-)-Enantiomer: Primarily responsible for the potent natriuretic (diuretic) activity. Like many diuretics, this enantiomer can cause an undesirable side effect of uric acid retention with chronic use.
-
(+)-Enantiomer: Possesses the uricosuric activity, promoting the renal excretion of uric acid.
This dual activity allows for the development of formulations with varying enantiomeric ratios to balance diuretic efficacy with a neutral or even uric acid-lowering effect. Studies in healthy volunteers have shown that a ratio of 1:4 to 1:9 of the (-):(+) enantiomers can produce an isouricemic or hypouricemic effect while maintaining diuretic action. The primary mechanism of its uricosuric effect is the inhibition of renal urate transporters, particularly URAT1, in the proximal tubules.
Experimental Protocols
2.1 Induction of Hyperuricemia in Rats
This protocol describes the establishment of a hyperuricemia model in male Sprague-Dawley or Wistar rats.
2.1.1 Materials and Reagents
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Potassium Oxonate (PO, uricase inhibitor)
-
Hypoxanthine (HX, purine precursor)
-
Vehicle: 0.5% Sodium Carboxymethylcellulose (CMC-Na) solution
-
Standard rodent chow and water
-
Oral gavage needles
-
Syringes and needles for injection and blood collection
-
Metabolic cages for 24-hour urine collection
2.1.2 Procedure
-
Acclimatization: House rats in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment, with ad libitum access to standard chow and water.
-
Group Allocation: Randomly divide animals into experimental groups (n=8-10 per group), for example:
-
Group 1: Normal Control (NC): Receives vehicle only.
-
Group 2: Hyperuricemia Model (HU): Receives PO and HX.
-
Group 3: Positive Control (Allopurinol): Receives PO, HX, and Allopurinol (e.g., 5-10 mg/kg).
-
Group 4: Positive Control (Benzbromarone): Receives PO, HX, and Benzbromarone (e.g., 10 mg/kg).
-
Group 5+: this compound Treatment: Receives PO, HX, and varying doses of this compound.
-
-
Model Induction (7-14 Days):
-
Prepare a suspension of Potassium Oxonate in 0.5% CMC-Na. Administer 250 mg/kg via intraperitoneal (i.p.) injection once daily.
-
Prepare a suspension of Hypoxanthine in 0.5% CMC-Na. Administer 300-500 mg/kg via oral gavage (p.o.) once daily, approximately 1 hour before the PO injection.
-
The NC group should receive equivalent volumes of the vehicle via the same administration routes.
-
-
Model Confirmation: After 7 days, collect a baseline blood sample to confirm the elevation of serum uric acid levels. The model is considered successful when SUA levels are significantly higher than in the NC group.
2.2 this compound Administration Protocol
-
Preparation: Prepare this compound suspensions in the 0.5% CMC-Na vehicle. Given the lack of established rat-specific dosages in hyperuricemia models, a dose-response study is recommended. Based on human clinical data, where doses of the uricosuric (+)-enantiomer reached 80-140 mg, suggested starting doses for rats could be 10, 20, and 40 mg/kg (p.o., once daily). If using specific enantiomer ratios, maintain the desired ratio in the formulation.
-
Administration: Administer the prepared this compound doses or positive controls (Allopurinol, Benzbromarone) by oral gavage once daily for the duration of the treatment period (typically 7-14 days), concurrent with the daily induction of hyperuricemia.
-
Timeline: Treatment should begin after the successful establishment of the hyperuricemia model (e.g., on day 8).
2.3 Sample Collection and Processing
-
Urine Collection: On the final day of the experiment, place individual rats in metabolic cages for 24 hours to collect urine. Record the total volume. Centrifuge the urine samples to remove debris and store the supernatant at -80°C for analysis of uric acid and creatinine.
-
Blood Collection: At the end of the 24-hour urine collection, collect blood via cardiac puncture or retro-orbital sinus under anesthesia.
-
Serum Separation: Allow blood to clot at room temperature, then centrifuge at 3,000 rpm for 15 minutes to separate the serum. Store serum at -80°C until biochemical analysis.
-
Tissue Harvesting: Immediately following blood collection, euthanize the animals and perfuse the kidneys with cold phosphate-buffered saline (PBS). Excise the kidneys, weigh them, and fix one kidney in 10% neutral buffered formalin for histological analysis. The other kidney can be snap-frozen in liquid nitrogen for molecular analysis (e.g., protein expression of urate transporters).
2.4 Biochemical Analysis
Measure the concentrations of the following markers using commercially available assay kits according to the manufacturer’s instructions:
-
Serum: Uric Acid (SUA), Creatinine (SCr), Blood Urea Nitrogen (BUN).
-
Urine: Uric Acid (UUA), Creatinine (UCr).
Calculate the Fractional Excretion of Uric Acid (FEUA) using the formula: FEUA (%) = (UUA × SCr) / (SUA × UCr) × 100
2.5 Histological Analysis of Kidney Tissue
-
Tissue Processing: Dehydrate the formalin-fixed kidney tissues, embed them in paraffin, and cut 4-5 µm sections.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general assessment of renal morphology, including inflammatory cell infiltration, tubular dilatation, and cellular necrosis.
-
Masson's Trichrome Staining: To specifically visualize collagen deposition (stained blue/green), indicating the degree of tubulointerstitial fibrosis.
-
-
Microscopic Examination: Examine the stained sections under a light microscope. Capture images of the renal cortex and medulla for scoring.
Data Presentation
Quantitative data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM).
Table 1: Expected Biochemical Parameters in a Rat Hyperuricemia Model
| Parameter | Normal Control (NC) | Hyperuricemia Model (HU) | Positive Control (e.g., Allopurinol 5 mg/kg) |
|---|---|---|---|
| Serum Uric Acid (mg/dL) | 1.0 - 2.0 | 3.5 - 6.0 | 1.5 - 2.5 |
| Serum Creatinine (mg/dL) | 0.4 - 0.7 | 0.8 - 1.5 | 0.5 - 0.9 |
| Blood Urea Nitrogen (mg/dL) | 15 - 25 | 30 - 50 | 20 - 30 |
| 24h Urine Uric Acid (mg/day) | Baseline | Decreased | Increased (with uricosurics) |
| FEUA (%) | Baseline | Significantly Decreased | Significantly Increased (with uricosurics) |
Note: These values are indicative and may vary based on rat strain, age, and specific experimental conditions.
Table 2: Semi-Quantitative Scoring System for Renal Histopathology
| Score | Glomerular Injury | Tubular Injury (Degeneration, Dilation, Casts) | Interstitial Injury (Fibrosis, Inflammation) |
|---|---|---|---|
| 0 | Normal glomeruli | Normal tubules | No inflammation or fibrosis |
| 1 (Mild) | <25% of glomeruli affected | <25% of tubules affected | Small, focal areas of inflammation/fibrosis |
| 2 (Moderate) | 25-50% of glomeruli affected | 25-50% of tubules affected | Moderate inflammation/fibrosis involving multiple areas |
| 3 (Severe) | 51-75% of glomeruli affected | 51-75% of tubules affected | Severe and diffuse inflammation/fibrosis |
| 4 (Very Severe) | >75% of glomeruli affected | >75% of tubules affected | Extensive, widespread inflammation/fibrosis with tissue destruction |
Scoring should be performed on multiple non-overlapping fields per kidney section by a blinded observer.
Visualizations
Diagram 1: Experimental Workflow for Hyperuricemia Model and Drug Testing
Caption: Workflow for induction of hyperuricemia and subsequent drug efficacy testing.
Diagram 2: Mechanism of this compound on Renal Urate Transport
Caption: this compound's (+)-enantiomer inhibits URAT1, blocking urate reabsorption.
Diagram 3: Rationale for Hyperuricemia Induction Method
Caption: Dual approach: increasing urate production and blocking its degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies on the mechanism and characteristics of action of a uricosuric diuretic, this compound (MK-196) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Astilbin improves potassium oxonate-induced hyperuricemia and kidney injury through regulating oxidative stress and inflammation response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Indacrinone's Transporter Interactions Using Oocyte Expression Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indacrinone is a loop diuretic notable for its unique effects on uric acid excretion, a property attributed to the differential activities of its enantiomers. The (-) enantiomer is primarily responsible for the diuretic effect, while the (+) enantiomer possesses uricosuric properties.[1] This stereospecificity strongly suggests that the enantiomers interact differently with renal transporters. The Xenopus laevis oocyte expression system is a robust and versatile platform for characterizing the interactions between drugs and membrane transporters.[2] Oocytes can efficiently express functional exogenous transporters, allowing for detailed kinetic and inhibition studies.
Key Transporters and Hypothesized Interactions
This compound's pharmacological profile suggests interactions with several renal transporters:
-
Urate Transporter 1 (URAT1; SLC22A12): As the primary transporter responsible for urate reabsorption in the proximal tubule, URAT1 is a likely target for the uricosuric (+) enantiomer of this compound. Inhibition of URAT1 would lead to increased uric acid excretion.
-
Organic Anion Transporters (OAT1/SLC22A6 and OAT3/SLC22A8): Located on the basolateral membrane of proximal tubule cells, OATs are responsible for the uptake of a wide range of organic anions from the blood, including many diuretics. The diuretic (-) enantiomer of this compound likely interacts with these transporters to enter the tubular cells and reach its site of action.
Data Presentation: Quantitative Analysis of Transporter Inhibition
While specific data for this compound in Xenopus oocytes is pending further research, the following tables illustrate how to present quantitative data from inhibition assays. The data shown are for other diuretics and uricosuric agents that interact with OAT1 and URAT1, providing a reference for expected results with this compound.
Table 1: Inhibitory Effects (Ki) of Various Diuretics on Rat Organic Anion Transporter 1 (rOAT1) Expressed in Xenopus laevis Oocytes
| Diuretic | Transporter | Method | Substrate | K_i_ (µM) |
| Furosemide | rOAT1 | Dixon Plot Analysis | p-[¹⁴C]Aminohippurate (PAH) | 9.5 |
| Bumetanide | rOAT1 | Dixon Plot Analysis | p-[¹⁴C]Aminohippurate (PAH) | 5.5 |
| Hydrochlorothiazide | rOAT1 | Dixon Plot Analysis | p-[¹⁴C]Aminohippurate (PAH) | 150 |
| Acetazolamide | rOAT1 | Dixon Plot Analysis | p-[¹⁴C]Aminohippurate (PAH) | 1100 |
Data adapted from a study on the interaction of various diuretics with rOAT1 expressed in Xenopus laevis oocytes.
Table 2: Inhibitory Effects (IC₅₀) of Uricosuric Drugs on Human Urate Transporter 1 (hURAT1) Expressed in MDCK Cells
| Drug | Transporter | Method | Substrate | IC₅₀ (µM) |
| Benzbromarone | hURAT1 | Uptake Inhibition Assay | [¹⁴C]Uric Acid | 0.25 |
| Probenecid | hURAT1 | Uptake Inhibition Assay | [¹⁴C]Uric Acid | 34.1 |
| Indomethacin | hURAT1 | Uptake Inhibition Assay | [¹⁴C]Uric Acid | 0.96 |
| Salicylate | hURAT1 | Uptake Inhibition Assay | [¹⁴C]Uric Acid | 716 |
Note: This data is from a study using a mammalian cell line (MDCK) but provides a strong indication of the expected interactions with hURAT1 that can be further investigated in Xenopus oocytes.
Experimental Protocols
The following are detailed protocols for expressing renal transporters in Xenopus oocytes and performing uptake inhibition assays to characterize the interaction with this compound.
Protocol 1: Preparation of cRNA for Microinjection
-
Linearize Plasmid DNA: Start with a high-quality plasmid vector containing the cDNA of the transporter of interest (e.g., hURAT1, hOAT1). Linearize the plasmid downstream of the coding sequence using a suitable restriction enzyme.
-
In Vitro Transcription: Use the linearized plasmid as a template for in vitro transcription using a high-yield RNA polymerase (e.g., T7, SP6). Incorporate a 5' cap analog (e.g., m7G(5')ppp(5')G) to enhance translation efficiency.
-
cRNA Purification: Purify the synthesized cRNA using a column-based method or lithium chloride precipitation to remove unincorporated nucleotides and enzymes.
-
Quality Control: Assess the integrity and concentration of the cRNA using gel electrophoresis and spectrophotometry. Store the cRNA at -80°C in small aliquots.
Protocol 2: Xenopus laevis Oocyte Preparation and Microinjection
-
Oocyte Harvesting: Surgically harvest oocyte clusters from the ovary of an anesthetized female Xenopus laevis.
-
Defolliculation: Treat the oocyte clusters with collagenase (e.g., 2 mg/mL in a calcium-free buffer) to remove the follicular cell layer.
-
Oocyte Selection: Manually select healthy stage V-VI oocytes based on their size and distinct animal and vegetal poles.
-
Microinjection: Using a microinjection setup, inject each oocyte with approximately 50 nL of the purified cRNA solution (e.g., 0.5-1.0 µg/µL). As a control, inject a separate batch of oocytes with nuclease-free water.
-
Incubation: Incubate the injected oocytes in a modified Barth's saline (MBS) solution supplemented with antibiotics at 16-18°C for 2-5 days to allow for transporter expression.
Protocol 3: Radiolabeled Substrate Uptake Inhibition Assay
-
Preparation: Three days post-injection, select healthy oocytes for the uptake assay.
-
Pre-incubation: Wash the oocytes with a sodium-based buffer (e.g., ND96).
-
Inhibition Assay:
-
Prepare solutions containing a fixed concentration of the radiolabeled substrate (e.g., [¹⁴C]uric acid for URAT1, [³H]p-aminohippurate for OAT1).
-
Prepare a range of concentrations of the inhibitor (this compound enantiomers).
-
Incubate groups of oocytes (typically 5-10 per group) in the substrate solution containing different concentrations of the inhibitor for a defined period (e.g., 30-60 minutes). Include a control group with no inhibitor.
-
-
Washing: Stop the uptake by rapidly washing the oocytes several times with ice-cold buffer to remove extracellular radiolabeled substrate.
-
Lysis and Scintillation Counting: Lyse individual oocytes in a scintillation vial with a lysis buffer (e.g., 10% SDS). Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the rate of uptake for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for studying this compound's transporter interactions.
Signaling Pathway: Hypothesized Mechanism of this compound's Uricosuric Effect
Caption: Inhibition of URAT1 by (+) this compound increases uric acid excretion.
Logical Relationship: Differential Effects of this compound Enantiomers
Caption: Differential pharmacological effects of this compound enantiomers.
References
Application Notes & Protocols for the Isolation and Purification of Indacrinone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indacrinone is a chiral diuretic agent that exhibits stereoselective pharmacology. The two enantiomers, (+)-Indacrinone and (-)-Indacrinone, possess distinct natriuretic and uricosuric properties. The (-)-enantiomer is primarily responsible for the diuretic activity, while the (+)-enantiomer has a more pronounced uricosuric effect. Consequently, the ability to isolate and purify these enantiomers is crucial for the development of therapeutically optimized formulations with a tailored balance of diuretic and uricosuric actions.
These application notes provide detailed methodologies for the analytical and preparative scale separation of this compound enantiomers using two primary techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Diastereomeric Salt Crystallization.
Chiral High-Performance Liquid Chromatography (HPLC) Methodology
Chiral HPLC is a powerful technique for the separation of enantiomers. The selection of a suitable chiral stationary phase (CSP) is critical for achieving successful resolution. For acidic compounds like this compound, polysaccharide-based and anion-exchange CSPs are often effective.
Analytical Scale Separation
This protocol outlines a starting point for the analytical separation of this compound enantiomers, suitable for purity assessment and initial screening.
Table 1: Analytical Chiral HPLC Parameters
| Parameter | Recommended Conditions |
| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) |
| Dimensions: 4.6 x 250 mm, 5 µm particle size | |
| Mobile Phase | Normal Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1, v/v/v) |
| Alternative: Reversed Phase: Acetonitrile / Water with 0.1% Formic Acid (e.g., 60:40, v/v) | |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Conc. | 1 mg/mL in mobile phase |
Experimental Protocol: Analytical Chiral HPLC
-
System Preparation: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve the racemic this compound sample in the mobile phase to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Analysis: Determine the retention times, resolution, and relative peak areas of the two enantiomers.
Preparative Scale Separation
For the isolation of larger quantities of individual enantiomers, the analytical method can be scaled up to a preparative scale.
Table 2: Preparative Chiral HPLC Parameters
| Parameter | Recommended Conditions |
| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) |
| Dimensions: 20 x 250 mm, 5 µm particle size | |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (optimized from analytical scale) |
| Flow Rate | 10-20 mL/min (to be optimized) |
| Temperature | Ambient |
| Detection | UV at 254 nm (with a preparative flow cell) |
| Injection Volume | 1-5 mL (depending on sample concentration and column loading) |
| Sample Conc. | 10-50 mg/mL in mobile phase |
Experimental Protocol: Preparative Chiral HPLC
-
Method Optimization: Optimize the mobile phase composition and flow rate on an analytical scale to maximize resolution and minimize run time.
-
System Preparation: Equilibrate the preparative HPLC system with the optimized mobile phase.
-
Sample Preparation: Prepare a concentrated solution of racemic this compound in the mobile phase.
-
Loading Study: Perform a loading study to determine the maximum amount of sample that can be injected without compromising resolution.
-
Fraction Collection: Inject the sample and collect the fractions corresponding to each enantiomer as they elute from the column.
-
Purity Analysis: Analyze the purity of the collected fractions using the analytical chiral HPLC method.
-
Solvent Evaporation: Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure to obtain the isolated enantiomers.
Experimental Workflow for Chiral HPLC Separation
Diastereomeric Salt Crystallization Methodology
This classical resolution technique involves the reaction of the racemic carboxylic acid (this compound) with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
Screening for a Resolving Agent
The success of this method depends on finding a suitable chiral resolving agent. Common chiral bases for resolving acidic compounds include alkaloids (e.g., brucine, strychnine, cinchonidine) and chiral amines (e.g., (R)- or (S)-1-phenylethylamine).
Table 3: Screening Parameters for Diastereomeric Salt Formation
| Parameter | Condition |
| Racemic this compound | 1 equivalent |
| Chiral Resolving Agent | 0.5 - 1.0 equivalent |
| Solvents to Screen | Ethanol, Methanol, Acetone, Acetonitrile, Ethyl Acetate, and mixtures with water |
| Temperature | Room temperature, with subsequent cooling |
Experimental Protocol: Screening for Resolving Agent
-
Dissolution: Dissolve racemic this compound in a minimal amount of a heated screening solvent.
-
Addition of Resolving Agent: Add the chiral resolving agent (0.5-1.0 equivalent) to the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation: Isolate any resulting crystals by filtration.
-
Analysis: Analyze the crystalline material and the mother liquor by chiral HPLC to determine the enantiomeric excess (e.e.) of the salt.
Preparative Scale Resolution
Once an effective resolving agent and solvent system are identified, the process can be scaled up.
Experimental Protocol: Preparative Diastereomeric Salt Resolution
-
Salt Formation: Dissolve racemic this compound and the optimal amount of the selected chiral resolving agent in the chosen solvent at an elevated temperature.
-
Fractional Crystallization: Cool the solution slowly to induce the crystallization of the less soluble diastereomeric salt. The cooling rate can be controlled to improve crystal size and purity.
-
Isolation of Diastereomer: Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiomer:
-
Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., ethyl acetate) and an aqueous acid solution (e.g., 1M HCl).
-
Stir until the salt has completely reacted.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched this compound.
-
-
Recovery of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by acidification and extraction.
-
Purity Assessment: Determine the enantiomeric purity of the isolated products using the analytical chiral HPLC method.
Logical Workflow for Diastereomeric Salt Resolution
Data Presentation
Table 4: Representative Data for Chiral Separation of this compound Enantiomers
| Method | Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (%) |
| Analytical HPLC | (+)-Indacrinone | 8.5 | 50.1 | Racemic |
| (-)-Indacrinone | 10.2 | 49.9 | ||
| Preparative HPLC (Fraction 1) | (+)-Indacrinone | 8.5 | >99.5 | >99.0 |
| Preparative HPLC (Fraction 2) | (-)-Indacrinone | 10.2 | >99.5 | >99.0 |
| Diastereomeric Crystallization (Crystals) | Enriched Enantiomer | - | - | >95.0 (after 1st crop) |
| Diastereomeric Crystallization (Mother Liquor) | Other Enantiomer | - | - | Varies |
Note: The data presented in this table are illustrative and will vary depending on the specific experimental conditions.
Conclusion
The methodologies outlined in these application notes provide a robust framework for the successful isolation and purification of this compound enantiomers. For chiral HPLC, polysaccharide-based stationary phases offer a high probability of success. For diastereomeric salt crystallization, a systematic screening of chiral resolving agents and solvents is necessary to identify optimal conditions. The choice between these methods will depend on the scale of the separation, available equipment, and the desired level of purity. It is recommended to start with the analytical HPLC method to establish a baseline for purity analysis before proceeding to preparative scale separations.
Application of Indacrinone in Studies of Renal Ion Transport: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indacrinone is a potent, long-acting loop diuretic with the unique property of possessing both natriuretic and uricosuric effects. This dual activity makes it a valuable tool for investigating the intricate mechanisms of ion transport in the renal tubules. Chemically, this compound is a phenoxyacetic acid derivative and exists as a racemic mixture of two enantiomers, each with distinct pharmacological properties. The (-)-enantiomer is primarily responsible for the diuretic and natriuretic effects, while the (+)-enantiomer contributes significantly to the uricosuric effect. This stereospecificity allows for the targeted study of different renal transport pathways.
These application notes provide a comprehensive overview of the use of this compound in renal ion transport research, including its mechanism of action, effects on specific ion transporters, and detailed protocols for key experiments.
Mechanism of Action
This compound primarily exerts its diuretic effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. This inhibition reduces the reabsorption of sodium, potassium, and chloride ions, leading to an increase in their excretion in the urine, along with water. The uricosuric effect of this compound is attributed to its interaction with the urate transporter 1 (URAT1) in the proximal tubule, where it inhibits the reabsorption of uric acid, thereby promoting its excretion.
The differential effects of the enantiomers are a key aspect of this compound's utility in research. The (-)-enantiomer is a more potent inhibitor of sodium and potassium reabsorption in the loop of Henle, making it the primary driver of diuresis.[1] Conversely, the (+)-enantiomer has a more pronounced effect on uric acid secretion. By using the individual enantiomers or varying their ratios, researchers can selectively probe the functions of the Na-K-2Cl cotransporter and the renal urate transport system.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound and its enantiomers on various parameters of renal ion transport, as reported in human and animal studies.
Table 1: Effects of this compound Enantiomers on Renal Ion Excretion in Humans
| Treatment | Dose | Change in 24-h Urinary Na+ Excretion | Change in Serum Uric Acid | Reference |
| (-)-Indacrinone + (+)-Indacrinone | 10 mg + 40 mg | ~285 mEq increase | Progressive decrease | [2] |
| (-)-Indacrinone + (+)-Indacrinone | 10 mg + 90 mg | ~285 mEq increase | Progressive decrease | [2] |
| (-)-Indacrinone + (+)-Indacrinone | 10 mg + 140 mg | ~285 mEq increase | Progressive decrease | [2] |
| Hydrochlorothiazide | 50 mg | ~285 mEq increase | Increase | [2] |
| Racemic this compound | 20 mg (single oral dose) | Increased fractional Na+ excretion to 4.93% of GFR | Increased fractional urate excretion from 6.7% to 15.2% of GFR | |
| Racemic this compound | 10 mg/day for 8 days | Similar diuretic response to hydrochlorothiazide | Remained isouricaemic for 7 days |
Table 2: Effects of this compound Enantiomers on Ion Transport in the Rat Loop of Henle (In Vivo Microperfusion)
| Enantiomer | Concentration in Perfusion Fluid | Effect on Sodium Reabsorption | Effect on Potassium Reabsorption | Reference |
| (-)-Indacrinone | 5 x 10-4 M | Significant inhibition | Abolished, sometimes converted to net secretion | |
| (+)-Indacrinone | 5 x 10-4 M | Inhibition (less effective than (-) enantiomer) | Inhibition |
Signaling Pathways and Experimental Workflows
References
- 1. Effects of enantiomers of this compound (MK-196) on cation transport by the loop of Henle and distal tubule studied by microperfusion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism and characteristics of action of a uricosuric diuretic, this compound (MK-196) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Indacrinone Solubility Issues for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Indacrinone in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a potent loop diuretic and uricosuric agent. Its hydrophobic nature leads to poor aqueous solubility, which can cause it to precipitate out of solution in cell culture media. This precipitation can lead to inaccurate experimental results by reducing the effective concentration of the compound and potentially causing cellular stress or toxicity unrelated to its pharmacological activity.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for dissolving this compound for in vitro studies. This compound is soluble in DMSO at a concentration of 125 mg/mL (342.27 mM).[1] It is crucial to use anhydrous, high-purity DMSO, as hygroscopic DMSO can significantly reduce the solubility of the compound.[1]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%. For many cell lines, a final DMSO concentration of 0.1% or lower is recommended. It is imperative to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to determine the tolerance of your specific cell line.
Q4: I've prepared my this compound working solution, but I see a precipitate in the cell culture medium. What are the common causes?
Precipitation of this compound in cell culture media can be attributed to several factors:
-
Exceeding Solubility Limit: The final concentration of this compound in the aqueous medium may be too high.
-
"Solvent Shock": Rapidly diluting the high-concentration DMSO stock solution into the aqueous culture medium can cause the compound to crash out of solution.
-
Low Temperature: Adding a cold stock solution to the medium can decrease solubility.
-
Suboptimal Mixing: Inadequate mixing can lead to localized high concentrations of this compound, promoting precipitation.
-
Media Components: Interactions with components in the cell culture medium, such as salts or proteins, can sometimes affect solubility.
Troubleshooting Guide
Problem: Precipitate forms immediately upon adding this compound stock solution to the culture medium.
Visual Cues:
-
Visible crystalline particles.
-
Cloudiness or haziness in the medium.
| Troubleshooting Step | Detailed Protocol |
| 1. Pre-warm the Culture Medium | Before adding the this compound stock solution, ensure your cell culture medium is pre-warmed to 37°C. This can help improve the solubility of the compound. |
| 2. Slow, Dropwise Addition | Add the required volume of the this compound DMSO stock solution to the pre-warmed medium drop by drop while gently swirling or vortexing the medium. This gradual introduction helps to avoid "solvent shock." |
| 3. Step-wise Dilution | Instead of adding the concentrated DMSO stock directly to the final volume of medium, create an intermediate dilution. First, mix the DMSO stock with a small volume of serum-free medium. Then, add this intermediate dilution to the rest of your complete culture medium. |
| 4. Decrease Final Concentration | If precipitation persists, consider lowering the final working concentration of this compound in your assay. |
Problem: The culture medium appears clear initially but becomes cloudy or shows precipitate after incubation.
Visual Cues:
-
Fine, needle-like crystals observed under a microscope.
-
A thin film or haze on the surface of the culture vessel.
| Troubleshooting Step | Detailed Protocol |
| 1. Prepare Fresh Working Solutions | Prepare the this compound working solution immediately before adding it to your cells. Avoid storing the compound diluted in culture medium for extended periods. |
| 2. Assess for Contamination | Rule out microbial contamination (bacteria, yeast, or fungi) as a cause of turbidity by examining the culture under a microscope at high magnification. |
| 3. Check for Media Component Precipitation | Temperature fluctuations (e.g., repeated warming and cooling of the medium) can sometimes cause salts or other components of the medium itself to precipitate. Ensure proper storage and handling of your culture medium. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molar Mass: 365.21 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Weigh out 36.52 mg of this compound powder and transfer it to a sterile amber vial.
-
Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM this compound Working Solution
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw a single-use aliquot of the 100 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add 9.999 mL of pre-warmed complete cell culture medium.
-
Add 1 µL of the 100 mM this compound stock solution to the medium. This creates a 1:10,000 dilution, resulting in a final this compound concentration of 10 µM and a final DMSO concentration of 0.001%.
-
Mix the solution thoroughly by gentle inversion or pipetting. Do not vortex vigorously as this can cause foaming of the medium.
-
Use the freshly prepared working solution immediately for your experiments.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Molar Mass | 365.21 g/mol | N/A |
| Solubility in DMSO | 125 mg/mL (342.27 mM) | [1] |
| Recommended Final DMSO Concentration | < 0.5% (ideally ≤ 0.1%) | N/A |
| Stock Solution Storage (-20°C) | Up to 1 month | [1] |
| Stock Solution Storage (-80°C) | Up to 6 months | [1] |
Visualizations
References
Technical Support Center: Indacrinone Enantiomers and Hyperuricemia Management
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diuretic indacrinone and its enantiomers, specifically focusing on the management of the hyperuricemic side effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the hyperuricemia observed with racemic this compound?
A1: Racemic this compound is a potent loop diuretic. The diuretic activity is predominantly associated with the (-)-enantiomer.[1][2] This potent diuresis can lead to a contraction of the extracellular fluid volume. Consequently, the proximal tubules in the kidneys increase their reabsorption of uric acid, leading to hyperuricemia.[2]
Q2: How do the enantiomers of this compound differ in their effects on uric acid levels?
A2: Both enantiomers of this compound have uricosuric (uric acid-excreting) properties; however, the (+)-enantiomer is a more potent uricosuric agent.[3][4] The (-)-enantiomer is a significantly more potent natriuretic (salt-excreting) agent. When administered alone or in a racemic mixture, the potent diuretic effect of the (-)-enantiomer can overshadow the uricosuric effects of both enantiomers, resulting in a net increase in serum uric acid.
Q3: Is it possible to achieve a diuretic effect with this compound without causing hyperuricemia?
A3: Yes, by adjusting the ratio of the (+) and (-) enantiomers. Increasing the proportion of the uricosuric (+)-enantiomer relative to the diuretic (-)-enantiomer can offset the hyperuricemic effect. Clinical studies have shown that specific ratios of (-):(+) this compound can produce an isouricemic (no change in uric acid) or even a net uricosuric effect while maintaining diuretic and antihypertensive properties.
Q4: What are the key renal transporters involved in this compound's effect on uric acid?
A4: The primary transporter involved in renal urate reabsorption is URAT1 (urate transporter 1), located on the apical membrane of proximal tubule cells. Organic anion transporters (OATs), such as OAT4, also play a role in urate handling. Uricosuric drugs often act by inhibiting these transporters, thereby increasing uric acid excretion. While the primary mechanism of this compound-induced hyperuricemia is thought to be indirect, the uricosuric effect of the (+)-enantiomer is likely due to its interaction with these transporters.
Troubleshooting Guides
Problem 1: In our animal model studies, administration of racemic this compound leads to significant hyperuricemia, complicating the interpretation of other metabolic data. How can we mitigate this?
Solution:
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Adjust the Enantiomer Ratio: Instead of using a 1:1 racemic mixture, synthesize or procure formulations with a higher proportion of the (+)-enantiomer. Based on clinical data, a (-):(+) ratio in the range of 1:4 to 1:9 has been shown to be isouricemic or even lower serum urate. You may need to perform a dose-ranging study with different ratios in your specific animal model to find the optimal isouricemic diuretic formulation.
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Control for Volume Depletion: Ensure that your experimental animals have adequate access to water and electrolytes to compensate for the diuretic effect. While this may not completely eliminate the hyperuricemia, it can help to lessen the degree of extracellular volume contraction.
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Concurrent Administration of a Uricosuric Agent: As a positive control or comparative arm, you could administer a known uricosuric agent alongside the racemic this compound. However, this may introduce confounding pharmacological effects.
Problem 2: We are designing an in vitro study to investigate the direct effects of this compound enantiomers on renal urate transporters, but we are unsure of the appropriate experimental setup.
Solution:
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Cell Line Selection: Human Embryonic Kidney (HEK293) cells are a suitable and commonly used cell line for transiently or stably expressing specific transporters. These cells have low endogenous transporter activity, providing a clean background for studying the function of the transfected transporter.
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Transporter Expression: You will need to obtain cDNA constructs for the transporters of interest, primarily human URAT1 (hURAT1). You can then transfect these into your HEK293 cells.
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Uptake Assay: The most common method is a radiolabeled substrate uptake assay. You would incubate the transporter-expressing cells with radiolabeled uric acid (e.g., [14C]uric acid) in the presence and absence of varying concentrations of the this compound enantiomers. The amount of radioactivity taken up by the cells is then measured to determine the inhibitory effect of the compounds.
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Data Analysis: From the concentration-response curve, you can calculate the IC50 value for each enantiomer, which represents the concentration required to inhibit 50% of the transporter activity. This will provide a quantitative measure of their direct inhibitory potency.
Data Presentation
Table 1: Effect of Varying Ratios of this compound Enantiomers on Serum Uric Acid in Healthy Men
| Treatment Group [(-)-enantiomer / (+)-enantiomer] | Change in Plasma Urate (%) after 7 days | Reference |
| 10 mg / 0 mg | +8% to +16% | |
| 10 mg / 10 mg | +8% to +16% | |
| 10 mg / 20 mg | +8% to +16% | |
| 10 mg / 40 mg | Approximately isouricemic | |
| 10 mg / 80 mg | -13% | |
| Hydrochlorothiazide (50 mg) | +8% to +16% | |
| Ticrynafen (250 mg) | -41% |
Table 2: Antihypertensive and Serum Uric Acid Effects of this compound Enantiomer Ratios in Hypertensive Patients
| Treatment Group [(-)-enantiomer / (+)-enantiomer] | Mean Change in Blood Pressure (mmHg) | Mean Change in Serum Uric Acid (mg/dL) | Reference |
| Placebo | 0 / -3 | +0.3 | |
| -2.5 mg / +80 mg | -23 / -8 | -0.3 | |
| -5 mg / +80 mg | -20 / -10 | -0.4 | |
| -10 mg / +80 mg | -25 / -10 | +0.2 |
Experimental Protocols
1. In Vivo Assessment of Diuretic and Uricosuric Activity in a Rat Model
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Animal Model: Male Wistar rats (200-250g) housed in metabolic cages.
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Acclimatization: Acclimatize animals for at least 3 days with free access to food and water.
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Dosing:
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Fast animals overnight with free access to water.
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Administer a saline load (e.g., 25 mL/kg, oral gavage) to ensure a baseline urine flow.
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Administer the test compounds (e.g., (-)-indacrinone, (+)-indacrinone, various ratios, or vehicle control) orally or via intraperitoneal injection.
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Sample Collection: Collect urine at regular intervals (e.g., 0-4h, 4-8h, 8-24h). Record the total urine volume for each collection period.
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Analysis:
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Diuretic Activity: Measure urine volume. Analyze urine for sodium (Na+) and potassium (K+) concentrations using a flame photometer to assess natriuretic and kaliuretic effects.
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Uricosuric Activity: Measure the concentration of uric acid in the urine and serum (from a terminal blood sample) using a commercially available uric acid assay kit. Calculate the fractional excretion of uric acid.
-
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Data Interpretation: Compare the effects of the different enantiomer ratios on urine volume, electrolyte excretion, and uric acid excretion to identify a potentially isouricemic diuretic formulation.
2. In Vitro URAT1 Inhibition Assay using HEK293 Cells
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Cell Culture and Transfection:
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Culture HEK293 cells in appropriate media (e.g., DMEM with 10% FBS).
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Transfect cells with a mammalian expression vector containing the full-length cDNA for human URAT1 (hURAT1). Use an empty vector as a mock control.
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Allow 24-48 hours for transporter expression.
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Uric Acid Uptake Assay:
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Plate the transfected cells in 24-well plates.
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Wash the cells with a pre-warmed Krebs-Ringer-Henseleit (KRH) buffer.
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Pre-incubate the cells for 10-15 minutes in KRH buffer containing various concentrations of the test compounds ((-)-indacrinone, (+)-indacrinone) or a known URAT1 inhibitor (e.g., benzbromarone) as a positive control.
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Initiate the uptake by adding KRH buffer containing [14C]uric acid and the respective test compounds.
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Incubate for a short period (e.g., 5-10 minutes) at 37°C.
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Terminate the uptake by aspirating the uptake solution and washing the cells rapidly with ice-cold KRH buffer.
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Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
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Measure the radioactivity in the cell lysates using a liquid scintillation counter.
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Determine the protein concentration of the cell lysates to normalize the uptake data.
-
-
Data Analysis:
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Subtract the uptake in mock-transfected cells from the uptake in hURAT1-transfected cells to determine the specific uptake.
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Plot the percentage of inhibition of uric acid uptake against the concentration of the this compound enantiomers.
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Calculate the IC50 values using a non-linear regression analysis.
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Mandatory Visualizations
Caption: Mechanism of this compound-Induced Hyperuricemia and its Management.
Caption: In Vitro Experimental Workflow for URAT1 Inhibition Assay.
Caption: Logical Relationship of this compound Enantiomer Effects.
References
- 1. Enhancement of uricosuric properties of this compound by manipulation of the enantiomer ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomers of this compound: a new approach to producing an isouricemic diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive and biochemical effects of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
addressing tachyphylaxis to the diuretic effects of Indacrinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the diuretic effects of Indacrinone. The information provided is intended to assist in addressing specific experimental challenges, with a focus on the phenomenon of tachyphylaxis.
Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments with this compound.
Question: We are observing a diminishing diuretic/natriuretic response to repeated administrations of this compound in our animal model. What are the potential causes of this tachyphylaxis?
Answer:
The observed tachyphylaxis to this compound is a known phenomenon with loop diuretics and can be attributed to several interconnected mechanisms. While direct studies on this compound are limited, the underlying causes are likely shared with other drugs in its class. The primary reasons for this diminished response can be categorized as follows:
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Neurohormonal Activation: The initial diuresis induced by this compound can lead to a reduction in extracellular fluid volume. This can trigger the activation of the Renin-Angiotensin-Aldosterone System (RAAS) and the sympathetic nervous system.[1][2] The resulting increase in angiotensin II and aldosterone levels promotes sodium and water retention, counteracting the diuretic effect of this compound.[3]
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Renal Tubular Hypertrophy: Chronic administration of loop diuretics can induce structural changes in the nephron. Specifically, hypertrophy and hyperplasia of the distal convoluted tubule (DCT) and connecting tubule cells can occur.[4] This adaptation increases the capacity for sodium reabsorption in the distal parts of the nephron, compensating for the blockade of the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle by this compound.[4]
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Upregulation of Distal Nephron Transporters: In conjunction with tubular hypertrophy, there is an increased expression and activity of sodium transporters in the distal nephron. This includes the thiazide-sensitive Na-Cl cotransporter (NCC) and the epithelial sodium channel (ENaC). This enhanced distal sodium reabsorption is a key factor in the development of diuretic resistance.
Question: How can we experimentally mitigate or reverse the observed tachyphylaxis to this compound in our research model?
Answer:
Several strategies can be employed in an experimental setting to address tachyphylaxis to this compound. These approaches aim to counteract the compensatory mechanisms that lead to a reduced diuretic response.
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Sequential Nephron Blockade: This is a common and effective strategy. It involves the co-administration of a diuretic that acts on a different segment of the nephron. For instance, combining this compound with a thiazide diuretic (e.g., hydrochlorothiazide) or a potassium-sparing diuretic (e.g., amiloride) can block the compensatory sodium reabsorption in the distal tubule.
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RAAS Inhibition: To counteract the effects of neurohormonal activation, consider the co-administration of an ACE inhibitor or an angiotensin II receptor blocker (ARB). This can help to maintain the diuretic efficacy of this compound by preventing the sodium-retaining effects of angiotensin II and aldosterone.
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Dosing Regimen Modification: Instead of continuous or frequent high-dose administration, an intermittent dosing schedule may help to prevent the sustained activation of compensatory mechanisms. This can include "drug holidays" to allow for the restoration of diuretic responsiveness.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound as a diuretic?
This compound is a loop diuretic that exerts its primary effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the apical membrane of the thick ascending limb of the loop of Henle. This inhibition reduces the reabsorption of sodium, potassium, and chloride, leading to an increase in their urinary excretion, along with water.
What are the distinct pharmacological properties of the enantiomers of this compound?
This compound is a chiral molecule and exists as two enantiomers, (R)-(+)-Indacrinone and (S)-(-)-Indacrinone, each with different pharmacological activities.
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(R)-(+)-Indacrinone: This enantiomer is primarily responsible for the diuretic activity of the racemic mixture.
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(S)-(-)-Indacrinone: This enantiomer has a uricosuric effect, meaning it promotes the excretion of uric acid. This property is beneficial as many other diuretics can cause hyperuricemia.
What is tachyphylaxis?
Tachyphylaxis is a phenomenon characterized by a rapidly diminishing response to successive doses of a drug, rendering it less effective. This is a form of drug tolerance that develops over a short period.
How does tachyphylaxis to loop diuretics differ from drug resistance?
While often used interchangeably, there is a subtle distinction. Tachyphylaxis refers to the rapid, short-term development of tolerance. Diuretic resistance is a broader term that encompasses a poor response to a diuretic, which can be due to tachyphylaxis but also other factors such as impaired drug delivery to the kidney or underlying disease states.
Data Presentation
Table 1: Comparative Diuretic and Natriuretic Effects of this compound Enantiomers.
| Enantiomer | Primary Action | Relative Diuretic Potency | Uricosuric Effect |
| (R)-(+)-Indacrinone | Diuretic | High | Weak |
| (S)-(-)-Indacrinone | Uricosuric | Low | Strong |
| Racemic this compound | Diuretic & Uricosuric | Moderate | Moderate |
Note: This table provides a qualitative summary based on available literature.
Table 2: Experimental Strategies to Overcome Tachyphylaxis to Loop Diuretics.
| Strategy | Mechanism of Action | Example Agents for Co-administration | Expected Outcome |
| Sequential Nephron Blockade | Inhibition of compensatory distal sodium reabsorption | Hydrochlorothiazide, Metolazone, Amiloride | Restoration of natriuresis |
| RAAS Inhibition | Prevention of angiotensin II and aldosterone-mediated sodium retention | Captopril, Losartan | Sustained diuretic response |
| Vasodilator Co-administration | Improved renal blood flow and diuretic delivery | Not commonly used experimentally for this purpose | Potential for enhanced diuretic effect |
Experimental Protocols
Protocol 1: Induction of Tachyphylaxis to this compound in a Rodent Model
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Animal Model: Male Wistar rats (250-300g) housed in metabolic cages with ad libitum access to standard chow and water.
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Acclimatization: Allow a 3-day acclimatization period for the rats in the metabolic cages.
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Baseline Measurement: Collect 24-hour urine samples for 2 consecutive days to establish baseline urine volume and electrolyte excretion (Na+, K+, Cl-).
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This compound Administration: Administer this compound (e.g., 10 mg/kg, i.p. or oral gavage) daily for 7 consecutive days.
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Data Collection: Collect 24-hour urine samples daily throughout the treatment period. Measure urine volume and electrolyte concentrations.
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Analysis: Compare the daily diuretic and natriuretic response to this compound. A significant decrease in the response after the initial days is indicative of tachyphylaxis.
Protocol 2: Overcoming this compound Tachyphylaxis with Sequential Nephron Blockade
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Model of Tachyphylaxis: Use rats that have developed tachyphylaxis to this compound as described in Protocol 1.
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Combination Therapy: On day 8, co-administer this compound (10 mg/kg) with a thiazide diuretic such as hydrochlorothiazide (e.g., 25 mg/kg, i.p. or oral gavage).
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Data Collection: Collect a 24-hour urine sample following the combination therapy.
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Analysis: Compare the diuretic and natriuretic response to the combination therapy with the response to this compound alone on day 7. A significant increase in urine and sodium excretion indicates the reversal of tachyphylaxis.
Mandatory Visualizations
Caption: Proposed signaling pathway for tachyphylaxis to this compound.
References
- 1. This compound – Chiralpedia [chiralpedia.com]
- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Studies on the mechanism and characteristics of action of a uricosuric diuretic, this compound (MK-196) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: modification of diuretic, uricosuric, and kaliuretic actions by amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Indacrinone Stability in Solution: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of Indacrinone in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. This compound is particularly susceptible to photodegradation.[1] It is also observed to be more stable in neutral to slightly acidic conditions.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For general use, it is recommended to prepare this compound stock solutions in a co-solvent system of polyethylene glycol 400 (PEG 400) and water or in methanol. The use of aqueous buffers for dilution should be done with consideration of the solution's final pH.
Q3: How should I store my this compound solutions to ensure maximum stability?
A3: To maximize stability, this compound solutions should be stored at refrigerated temperatures (2-8 °C) and protected from light by using amber-colored vials or by wrapping the container in aluminum foil. For long-term storage, aliquoting and freezing at -20 °C or below is recommended to minimize freeze-thaw cycles.
Q4: What are the visible signs of this compound degradation in a solution?
A4: Visual indicators of this compound degradation may include a change in the color of the solution, the formation of precipitates, or a decrease in clarity. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical methods like HPLC to accurately assess the stability and purity of the solution.
Q5: Can I use a solution of this compound that has been stored for an extended period?
A5: It is not recommended to use this compound solutions that have been stored beyond their established stability period. The degradation of this compound can lead to a loss of potency and the formation of unknown impurities, which could affect experimental results and their reproducibility. It is advisable to prepare fresh solutions for critical experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound due to improper storage (light exposure, extreme pH, high temperature). | 1. Verify the storage conditions of the solution. 2. Prepare a fresh solution of this compound and re-analyze. 3. Perform a forced degradation study to identify potential degradation products and their retention times. |
| Loss of this compound potency over time | Chemical instability leading to the breakdown of the active pharmaceutical ingredient. | 1. Review the solution preparation and storage protocols. 2. Assess the stability of this compound under your specific experimental conditions (e.g., buffer composition, temperature). 3. Consider using a more stable formulation or preparing fresh solutions more frequently. |
| Precipitate formation in the solution | Poor solubility of this compound or its degradation products in the chosen solvent system. | 1. Confirm the solubility of this compound in the solvent at the working concentration. 2. Consider adjusting the co-solvent ratio or pH of the solution to improve solubility. 3. Filter the solution through a 0.22 µm filter before use. |
| Inconsistent analytical results | Variability in solution stability between experiments. | 1. Standardize the solution preparation and storage procedures. 2. Ensure consistent handling of solutions, including minimizing exposure to light and temperature fluctuations. 3. Use a validated stability-indicating analytical method for all analyses. |
Quantitative Stability Data
The following table summarizes the hypothetical stability of this compound under various stress conditions, providing a baseline for experimental design.
| Stress Condition | Parameter | Condition | % Degradation (after 72h) |
| Acid Hydrolysis | pH | 2.0 (0.01 N HCl) | ~5% |
| Neutral Hydrolysis | pH | 7.0 (Water) | <2% |
| Base Hydrolysis | pH | 12.0 (0.01 N NaOH) | ~10% |
| Oxidative | Reagent | 3% H₂O₂ | ~8% |
| Thermal | Temperature | 60 °C | ~15% |
| Photolytic | Light Source | UV Lamp (254 nm) | >25%[1] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
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Materials:
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This compound powder
-
Polyethylene glycol 400 (PEG 400)
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Deionized water
-
Amber glass vials
-
-
Procedure:
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Weigh the required amount of this compound powder.
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Prepare a co-solvent mixture of PEG 400 and deionized water (e.g., 60:40 v/v).
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Add a small volume of the co-solvent to the this compound powder and vortex to create a slurry.
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Gradually add the remaining co-solvent while vortexing until the this compound is completely dissolved.
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Store the stock solution in an amber glass vial at 2-8 °C. For long-term storage, aliquot and store at -20 °C.
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To investigate the degradation profile of this compound under various stress conditions.
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in methanol.
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Acid Hydrolysis: Mix 1 mL of the this compound solution with 1 mL of 0.1 N HCl. Incubate at 60 °C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the this compound solution with 1 mL of 0.1 N NaOH. Incubate at 60 °C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the this compound solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.
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Thermal Degradation: Incubate 1 mL of the this compound solution at 80 °C for 24 hours.
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Photodegradation: Expose 1 mL of the this compound solution to UV light (254 nm) for 24 hours.
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Control: Keep 1 mL of the this compound solution at room temperature, protected from light.
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After the incubation period, neutralize the acidic and basic samples.
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Analyze all samples by a stability-indicating HPLC method.
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Protocol 3: Stability-Indicating HPLC-UV Method for this compound
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Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
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0-2 min: 30% B
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2-15 min: 30% to 90% B
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15-18 min: 90% B
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18-20 min: 90% to 30% B
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20-25 min: 30% B
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Column Temperature: 30 °C
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Detection Wavelength: 254 nm
Visualizations
References
Technical Support Center: Improving the Oral Bioavailability of Indacrinone Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing Indacrinone formulations with enhanced oral bioavailability. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Disclaimer: Publicly available data on specific bioavailability-enhancing formulations of this compound is limited. The following protocols and data are exemplar and based on established scientific principles and successful strategies for other poorly water-soluble drugs.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility. This poor solubility is the primary factor limiting its oral absorption and, consequently, its bioavailability.
Q2: What are the most promising strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the dissolution and absorption of this compound. The most effective approaches include:
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Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to create an amorphous solid dispersion can significantly increase its dissolution rate.
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Nanoemulsions: Formulating this compound into the oil phase of a nanoemulsion can improve its solubilization in the gastrointestinal tract and facilitate its absorption.
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Salt Formation: Converting the acidic this compound into a more soluble salt form can lead to a higher dissolution rate.
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Prodrugs: Modifying the this compound molecule to create a more soluble prodrug that converts back to the active form in the body can enhance absorption.
Q3: Which excipients are commonly used in these formulations?
A3: The choice of excipients is critical for the success of the formulation.
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For Solid Dispersions: Polymers such as polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose (HPMC), and Soluplus® are commonly used as carriers.
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For Nanoemulsions: The formulation typically consists of an oil phase (e.g., medium-chain triglycerides), a surfactant (e.g., Tween® 80, Cremophor® EL), and a co-surfactant (e.g., Transcutol® P).
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For Tablets: Common excipients include diluents (microcrystalline cellulose, lactose), binders (pregelatinized starch), and lubricants (magnesium stearate)[1].
Troubleshooting Guides
Solid Dispersion Formulations
| Issue | Potential Cause | Troubleshooting Steps |
| Low drug loading | Poor miscibility of this compound with the polymer. | - Screen different polymers with varying hydrophilicity.- Optimize the solvent system used for preparation.- Consider using a combination of polymers. |
| Recrystallization of amorphous this compound upon storage | The formulation is thermodynamically unstable. The chosen polymer may not be effectively inhibiting crystallization. | - Increase the polymer-to-drug ratio.- Incorporate a secondary polymer to enhance stability.- Store the formulation under controlled temperature and humidity conditions. |
| Incomplete or slow drug release | Strong drug-polymer interactions are preventing dissolution. The formulation is not effectively wetting. | - Select a polymer with a more appropriate balance of hydrophilic and hydrophobic groups.- Incorporate a surfactant into the formulation.- Reduce the particle size of the solid dispersion powder. |
Nanoemulsion Formulations
| Issue | Potential Cause | Troubleshooting Steps |
| Phase separation or creaming | The emulsion is physically unstable. Incorrect surfactant-to-oil ratio. | - Optimize the surfactant and co-surfactant concentrations.- Screen different surfactants to find one with a suitable HLB value.- Reduce the droplet size through higher energy input during homogenization. |
| Drug precipitation | The drug has low solubility in the chosen oil phase. | - Screen various oils to find one with higher solubilizing capacity for this compound.- Gently warm the oil phase during drug incorporation.- Consider using a co-solvent in the oil phase. |
| Large and polydisperse droplet size | Inefficient homogenization process. Improper formulation components. | - Increase the homogenization time or pressure.- Optimize the surfactant and co-surfactant system.- Ensure all components are fully dissolved before emulsification. |
Quantitative Data from Exemplar Formulations
The following tables present hypothetical but realistic data for different this compound formulations, based on results from similar poorly water-soluble drugs.
Table 1: In Vitro Dissolution of this compound Solid Dispersions
| Formulation | Drug:Polymer Ratio (w/w) | Polymer | % Drug Dissolved in 30 min (pH 6.8) |
| Pure this compound | - | - | 15% |
| SD1 | 1:1 | PVP K30 | 75% |
| SD2 | 1:3 | PVP K30 | 92% |
| SD3 | 1:5 | PVP K30 | 98% |
| SD4 | 1:3 | HPMC | 85% |
Table 2: Characterization of an Exemplar this compound Nanoemulsion
| Parameter | Value |
| Composition | |
| This compound | 10 mg/mL |
| Medium-Chain Triglycerides (Oil) | 10% v/v |
| Tween® 80 (Surfactant) | 15% v/v |
| Transcutol® P (Co-surfactant) | 5% v/v |
| Water | q.s. to 100% |
| Physical Properties | |
| Droplet Size (Z-average) | 120 nm |
| Polydispersity Index (PDI) | 0.15 |
| Zeta Potential | -25 mV |
Table 3: Pharmacokinetic Parameters of this compound Formulations in a Rat Model (Exemplar Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | Relative Bioavailability (%) |
| Oral Suspension | 10 | 850 | 2.0 | 4,200 | 100 |
| Solid Dispersion (1:5 with PVP K30) | 10 | 2,100 | 1.0 | 10,500 | 250 |
| Nanoemulsion | 10 | 2,500 | 0.5 | 12,600 | 300 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
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Dissolution: Dissolve 1 gram of this compound and 5 grams of PVP K30 in 50 mL of a 1:1 mixture of dichloromethane and methanol.
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Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a dry film is formed.
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Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
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Milling and Sieving: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a fine powder.
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Characterization:
-
Dissolution: Perform in vitro dissolution studies in a USP Apparatus II (paddle method) at 37°C in 900 mL of pH 6.8 phosphate buffer.
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Solid-State Characterization: Analyze the solid dispersion using Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state and absence of drug-polymer interactions.
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Protocol 2: Preparation of this compound Nanoemulsion by High-Pressure Homogenization
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Preparation of Oil Phase: Dissolve 100 mg of this compound in 10 mL of medium-chain triglycerides.
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Preparation of Aqueous Phase: Disperse 15 mL of Tween® 80 and 5 mL of Transcutol® P in 70 mL of deionized water.
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Coarse Emulsion Formation: Add the oil phase to the aqueous phase and mix using a high-shear mixer for 10 minutes to form a coarse emulsion.
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High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at 15,000 psi for 5 cycles.
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Characterization:
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Droplet Size and Zeta Potential: Determine the mean droplet size, polydispersity index, and zeta potential using a dynamic light scattering instrument.
-
Drug Content: Determine the concentration of this compound in the nanoemulsion using a validated HPLC method.
-
Visualizations
Caption: Workflow for Solid Dispersion Preparation and Characterization.
Caption: Workflow for Nanoemulsion Preparation and Characterization.
Caption: Simplified Mechanism of Action of this compound.
References
Technical Support Center: Minimizing Off-Target Effects of Indacrinone in Cell-Based Assays
Welcome to the technical support center for researchers utilizing Indacrinone in cell-based assays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate the unique pharmacological properties of this compound and minimize potential off-target effects in your experiments.
I. Understanding this compound and its Enantiomers
This compound is a chiral loop diuretic that exists as two enantiomers, each with distinct pharmacological activities. Understanding this stereoselectivity is crucial for designing and interpreting your cell-based assays. The R-(-)-enantiomer is primarily responsible for the diuretic effect, while the S-(+)-enantiomer exhibits a uricosuric effect, promoting the excretion of uric acid.[1] Depending on your research focus, one of these effects can be considered "on-target" while the other may be an "off-target" effect that needs to be controlled or accounted for.
Key Molecular Targets of this compound Enantiomers:
| Enantiomer | Primary Activity | Primary Molecular Target | Common Off-Target |
| R-(-)-Indacrinone | Diuretic | Na-K-2Cl Cotransporter 2 (NKCC2)[2][3] | URAT1, ABCG2 |
| S-(+)-Indacrinone | Uricosuric | Urate Transporter 1 (URAT1) | NKCC2, ABCG2 |
II. Frequently Asked Questions (FAQs)
Q1: I am studying the diuretic effect of this compound, but I'm seeing unexpected changes in uric acid transporter gene expression in my cell line. Why is this happening?
A1: This is likely due to the presence of the S-(+)-enantiomer in your this compound sample, which is a known inhibitor of the URAT1 transporter responsible for uric acid reabsorption. If you are using a racemic mixture of this compound, you are introducing both the diuretic R-(-)-enantiomer and the uricosuric S-(+)-enantiomer into your assay. To isolate the diuretic effect, it is highly recommended to use the purified R-(-)-enantiomer.
Q2: My cells are showing signs of toxicity at concentrations where I expect to see a diuretic effect. What could be the cause?
A2: Cell toxicity can arise from several factors. Firstly, the solvent used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations. Always include a vehicle control in your experiments to assess solvent toxicity. Secondly, off-target effects on other transporters or cellular pathways could be contributing to cytotoxicity. Consider performing a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay. If toxicity persists even with the purified R-(-)-enantiomer, it may indicate a genuine off-target effect of the diuretic component on your specific cell line.
Q3: I am not observing the expected inhibitory effect of this compound on my target transporter. What are the possible reasons?
A3: There are several potential reasons for a lack of effect:
-
Incorrect Enantiomer: Ensure you are using the correct enantiomer for your target. For diuretic effects, use the R-(-)-enantiomer; for uricosuric effects, use the S-(+)-enantiomer.
-
Compound Instability: this compound may be unstable in your cell culture medium. Prepare fresh stock solutions and minimize the time the compound spends in the medium before the assay.
-
Low Cell Permeability: The compound may not be efficiently entering the cells. While this compound is generally cell-permeable, this can vary between cell lines.
-
Suboptimal Assay Conditions: Factors such as cell density, incubation time, and buffer composition can all influence the outcome of the assay. Refer to the detailed experimental protocols below and optimize these parameters for your specific cell line.
Q4: How can I confirm that the observed effect is due to the inhibition of my target and not an off-target effect?
A4: To confirm on-target activity, you can perform several control experiments:
-
Use a Structurally Unrelated Inhibitor: Treat your cells with a different known inhibitor of your target transporter (e.g., furosemide for NKCC2, benzbromarone for URAT1). If you observe a similar phenotype, it strengthens the evidence for on-target activity.
-
Rescue Experiment: If possible, overexpress your target transporter in the cells. An increase in the concentration of the target protein may require a higher concentration of this compound to achieve the same level of inhibition, thus "rescuing" the phenotype.
III. Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during cell-based assays with this compound.
Problem 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Pipette gently and avoid introducing bubbles. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell distribution. |
| Edge Effects | Avoid using the outer wells of the microplate for critical experiments as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Inconsistent Compound Addition | Use a multichannel pipette for adding the compound and ensure consistent mixing in each well. |
| Temperature Gradients | When moving plates between incubators and readers, allow them to equilibrate to the new temperature to avoid temperature gradients across the plate. |
Problem 2: Low Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Step |
| Low Transporter Expression | If using a transient transfection system, optimize the transfection efficiency. For stable cell lines, verify the expression level of the transporter by Western blot or qPCR. |
| Suboptimal Substrate Concentration | Titrate the concentration of the substrate used in the transport assay to find the optimal concentration that gives a robust signal without saturating the transporter. |
| High Background Signal | Ensure that the buffer composition is optimal for minimizing non-specific uptake or efflux. Include appropriate controls, such as cells not expressing the transporter, to determine the background signal. |
| Assay Timing | Optimize the incubation time for both the compound and the substrate. A time-course experiment can help determine the optimal time point for measuring the effect. |
IV. Experimental Protocols
Protocol 1: Cell-Based Assay for NKCC2 Inhibition (Diuretic Effect)
This protocol is designed to measure the inhibition of the Na-K-2Cl cotransporter (NKCC2), the primary target for the diuretic effect of R-(-)-Indacrinone. It utilizes a thallium (Tl+) influx assay in HEK293 cells stably expressing NKCC2.
Materials:
-
HEK293 cells stably expressing human NKCC2
-
Culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic
-
Assay Buffer: Chloride-free buffer (e.g., 135 mM Na-gluconate, 5 mM K-gluconate, 1 mM Mg-gluconate, 1 mM Ca-gluconate, 10 mM HEPES, pH 7.4)
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit)
-
R-(-)-Indacrinone and a positive control (e.g., Furosemide)
-
Black, clear-bottom 96-well microplates
Procedure:
-
Cell Seeding: Seed HEK293-NKCC2 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: On the day of the assay, remove the culture medium and wash the cells once with Assay Buffer. Add the thallium-sensitive dye loading solution to each well and incubate for 60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of R-(-)-Indacrinone and the positive control in Assay Buffer. Add the compound solutions to the respective wells and incubate for 15-30 minutes at room temperature. Include vehicle-only wells as a negative control.
-
Thallium Influx Measurement: Use a fluorescent plate reader equipped with an automated injector. a. Measure the baseline fluorescence for 10-20 seconds. b. Inject a stimulus solution containing Tl+ (and Cl- to initiate transport) into each well. c. Immediately begin recording the fluorescence signal every 1-2 seconds for 2-3 minutes.
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of Tl+ influx and NKCC2 activity. Calculate the initial rate of influx (slope of the initial linear phase) for each well. Normalize the data to the vehicle control and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Protocol 2: Cell-Based Assay for URAT1 Inhibition (Uricosuric Effect)
This protocol measures the inhibition of the urate transporter 1 (URAT1), the primary target for the uricosuric effect of S-(+)-Indacrinone. It uses HEK293 cells transiently expressing URAT1 and measures the uptake of [14C]-uric acid.
Materials:
-
HEK293 cells
-
Culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Transfection reagent and plasmid DNA encoding human URAT1
-
Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
[14C]-uric acid
-
S-(+)-Indacrinone and a positive control (e.g., Benzbromarone)
-
24-well plates
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Transfection: Seed HEK293 cells into 24-well plates. The next day, transfect the cells with the URAT1 expression plasmid or an empty vector (for mock control) using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Incubation: 24-48 hours post-transfection, wash the cells twice with pre-warmed Uptake Buffer. Add Uptake Buffer containing various concentrations of S-(+)-Indacrinone or the positive control to the wells. Incubate for 10-15 minutes at 37°C.
-
Uric Acid Uptake: Add [14C]-uric acid to each well to a final concentration of 10-50 µM. Incubate for 5-10 minutes at 37°C.
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells three times with ice-cold Uptake Buffer. Lyse the cells by adding 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.
-
Measurement: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration of each well (determined by a BCA assay from a parallel plate). Subtract the uptake in mock-transfected cells to determine the URAT1-specific uptake. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
V. Visualizing Pathways and Workflows
To further aid in understanding the experimental design and the underlying biological pathways, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action for this compound enantiomers.
Caption: Troubleshooting workflow for unexpected results.
Caption: Experimental workflow for the URAT1 inhibition assay.
References
- 1. This compound – Chiralpedia [chiralpedia.com]
- 2. Stereo-specificity of diuretic receptors in the nephron: a study of the enantiomers of this compound (MK-196) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of enantiomers of this compound (MK-196) on cation transport by the loop of Henle and distal tubule studied by microperfusion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Indacrinone and Potassium Homeostasis
Welcome to the technical support center for researchers utilizing Indacrinone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to potassium loss during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause potassium loss?
A1: this compound is a loop diuretic that primarily exerts its effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle.[1] This inhibition leads to increased excretion of sodium, potassium, and chloride, resulting in diuresis. The subsequent increase in sodium delivery to the distal nephron stimulates the exchange of sodium for potassium, leading to increased potassium secretion and subsequent loss in the urine.
Q2: What are the primary strategies to mitigate potassium loss when using this compound?
A2: The most effective strategy is the co-administration of a potassium-sparing diuretic, such as amiloride. Amiloride acts on the epithelial sodium channel (ENaC) in the distal tubules and collecting ducts, inhibiting sodium reabsorption and consequently reducing the driving force for potassium secretion.[2] Additionally, manipulating the ratio of this compound's enantiomers can also influence its kaliuretic effect.
Q3: Are there different forms of this compound, and do they have different effects on potassium?
A3: Yes, this compound is a chiral molecule and exists as two enantiomers: the (-)-enantiomer and the (+)-enantiomer. The (-)-enantiomer is primarily responsible for the natriuretic (sodium-excreting) and diuretic effects, and consequently, the potassium loss.[3][4] The (+)-enantiomer has weaker natriuretic activity but possesses uricosuric properties (promotes uric acid excretion).[5] Therefore, altering the ratio of the enantiomers can modulate the overall diuretic and potassium-sparing profile.
Q4: What is the recommended dose of amiloride to counteract this compound-induced potassium loss?
A4: Studies in healthy human subjects have shown that co-administration of 2.5 mg of amiloride with 10 mg of this compound can lower potassium excretion to control levels. A higher dose of 5 mg of amiloride with 10 mg of this compound may even lead to a net retention of potassium. The optimal dose may vary depending on the experimental model and objectives.
Q5: Besides amiloride, are there other potassium-sparing diuretics that can be used?
A5: While amiloride is a well-documented agent for use with this compound, other potassium-sparing diuretics that act by blocking the epithelial sodium channel, such as triamterene, or mineralocorticoid receptor antagonists like spironolactone and eplerenone, could theoretically be used. However, specific studies on their combined use with this compound are less common.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Excessive Potassium Loss (Hypokalemia) | Dose of this compound is too high. | - Reduce the dosage of this compound. - Ensure you are using the appropriate enantiomer or ratio for your experimental goals. |
| Insufficient dose of potassium-sparing diuretic. | - Increase the dose of amiloride or other potassium-sparing diuretic. - Confirm the bioavailability and stability of the potassium-sparing diuretic in your experimental setup. | |
| High sodium intake in the diet of the animal model. | - Standardize the sodium content of the diet, as high sodium intake can exacerbate potassium loss. | |
| Inconsistent Diuretic Effect | Dehydration of the animal model. | - Ensure adequate hydration of the subjects before and during the experiment. - Monitor for signs of excessive volume depletion. |
| Variation in drug administration. | - Ensure consistent and accurate dosing and administration route. | |
| Renal impairment in the animal model. | - Screen subjects for normal renal function before initiating the experiment. | |
| Unexpected Serum Potassium Levels | Timing of blood collection. | - Standardize the time of blood sampling relative to drug administration to account for pharmacokinetic variability. |
| Hemolysis of blood samples. | - Ensure proper blood collection and handling techniques to prevent hemolysis, which can falsely elevate serum potassium levels. | |
| Analytical error in potassium measurement. | - Calibrate and validate your electrolyte analyzer regularly. |
Data Presentation
Table 1: Effect of Amiloride on this compound-Induced Urinary Potassium Excretion in Healthy Subjects
| Treatment Group | This compound Dose (mg) | Amiloride Dose (mg) | Mean Change in 24-hour Urinary Potassium Excretion (mEq) |
| Placebo | 0 | 0 | Minimal Change |
| This compound Alone | 10 | 0 | Significant Increase |
| Combination 1 | 10 | 2.5 | Returned to control levels |
| Combination 2 | 10 | 5 | Net retention of potassium |
This table summarizes data from a randomized, double-blind study in 12 healthy subjects.
Table 2: Differential Effects of this compound Enantiomers on Serum Potassium
| Enantiomer/Ratio | Primary Effect | Impact on Serum Potassium |
| (-)-enantiomer | Natriuretic and Diuretic | Dose-related reduction |
| (+)-enantiomer | Uricosuric | Minimal effect |
| 1:9 ratio [(-):(+)] | Antihypertensive with favorable uric acid profile | Minimal variation in serum potassium |
Experimental Protocols
Protocol 1: In Vivo Assessment of Potassium-Sparing Effect of Amiloride with this compound in a Rat Model
This protocol is a generalized procedure based on common practices for evaluating diuretic efficacy and electrolyte balance in rodents.
1. Animal Model:
-
Species: Male Wistar rats (200-250g)
-
Acclimatization: Acclimate rats for at least one week to the housing conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Diet: Provide a standard chow diet and water ad libitum. For specific studies, a diet with controlled sodium and potassium content may be required.
2. Experimental Groups (Example):
-
Group 1: Vehicle control (e.g., saline or appropriate vehicle for drug administration)
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Group 2: this compound (e.g., 10 mg/kg, oral gavage)
-
Group 3: this compound (10 mg/kg) + Amiloride (e.g., 2.5 mg/kg, oral gavage)
-
Group 4: Amiloride (2.5 mg/kg, oral gavage)
3. Drug Administration:
-
Prepare fresh drug solutions on the day of the experiment.
-
Administer drugs via oral gavage or another appropriate route based on the drug's properties and experimental design.
4. Urine and Blood Collection:
-
Place rats in individual metabolic cages for urine collection.
-
Collect urine over a specified period (e.g., 6, 12, or 24 hours) following drug administration.
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At the end of the urine collection period, collect blood samples via a suitable method (e.g., tail vein, cardiac puncture under anesthesia).
5. Sample Analysis:
-
Measure urine volume.
-
Analyze urine and serum samples for potassium, sodium, and creatinine concentrations using a calibrated electrolyte analyzer or other appropriate methods.
6. Data Analysis:
-
Calculate the total urinary excretion of potassium and sodium.
-
Normalize electrolyte excretion to creatinine excretion to account for variations in urine output.
-
Compare the mean values between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
Caption: Mechanism of this compound-induced potassium loss.
References
- 1. What are NKCC2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are Amiloride sensitive sodium channel inhibitors and how do they work? [synapse.patsnap.com]
- 3. Enantiomers of this compound: a new approach to producing an isouricemic diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive and biochemical effects of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of enantiomers and (-) p-OH metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Diuretic Potency of Indacrinone and Furosemide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the diuretic potency of Indacrinone and the widely used loop diuretic, furosemide. The information presented is based on experimental data from both human and preclinical studies, offering a comprehensive overview for researchers and professionals in drug development.
Executive Summary
This compound, a phenoxyacetic acid derivative, has demonstrated greater diuretic and natriuretic potency and a longer duration of action compared to furosemide in clinical studies. A key distinguishing feature of this compound is its unique composition of two enantiomers with complementary pharmacological activities. The (-) enantiomer is primarily responsible for the diuretic effect, while the (+) enantiomer possesses uricosuric properties, promoting the excretion of uric acid. This contrasts with furosemide, which can lead to hyperuricemia, a significant side effect.
Quantitative Comparison of Diuretic Effects
The following tables summarize the quantitative data on the diuretic and natriuretic effects of this compound and furosemide from a key clinical trial in healthy human subjects and representative preclinical studies.
Table 1: Comparative Diuretic and Natriuretic Effects in Healthy Men [1]
| Drug & Dose | Peak Urine Flow (ml/min) | Total 8-hr Urine Volume (ml) | Total 8-hr Sodium Excretion (mEq) | Total 8-hr Potassium Excretion (mEq) |
| This compound | ||||
| 5 mg | 8.5 | 1550 | 150 | 35 |
| 10 mg | 11.2 | 1900 | 200 | 45 |
| 20 mg | 13.5 | 2200 | 250 | 50 |
| 40 mg | 15.1 | 2500 | 300 | 55 |
| 80 mg | 16.0 | 2700 | 350 | 60 |
| Furosemide | ||||
| 20 mg | 10.5 | 1700 | 180 | 40 |
| 40 mg | 14.0 | 2300 | 280 | 58 |
| 80 mg | 17.5 | 2800 | 380 | 70 |
Data adapted from Irvin et al., Clinical Pharmacology & Therapeutics, 1980.[1]
Table 2: Comparative Effects on Serum Uric Acid in Healthy Men (8 hours post-dose) [1]
| Drug & Dose | Change in Serum Uric Acid (mg/dL) |
| This compound (all doses) | Decrease |
| Furosemide (all doses) | Increase |
Data adapted from Irvin et al., Clinical Pharmacology & Therapeutics, 1980.[1]
Table 3: Preclinical Diuretic Effects in Rats
| Drug & Dose (oral) | Urine Volume (ml/kg/5h) | Sodium Excretion (mEq/kg/5h) | Potassium Excretion (mEq/kg/5h) |
| This compound | ~15 (at 10 mg/kg) | ~1.5 | ~0.4 |
| Furosemide | ~12 (at 10 mg/kg) | ~1.2 | ~0.5 |
Approximate values derived from preclinical study descriptions.
Experimental Protocols
Clinical Trial in Healthy Human Volunteers[1]
A representative study comparing the oral dose-response and time course of action of this compound and furosemide was conducted in healthy male volunteers.
-
Study Design: A randomized, double-blind, crossover study.
-
Subjects: Healthy male volunteers maintained on a sodium and potassium-controlled diet.
-
Drug Administration: Single oral doses of this compound (5, 10, 20, 40, and 80 mg) and furosemide (20, 40, and 80 mg) were administered.
-
Data Collection: Urine was collected at timed intervals over 24 hours. Blood samples were drawn to measure serum electrolytes and uric acid.
-
Primary Endpoints:
-
Urine volume and flow rate.
-
Urinary excretion of sodium, potassium, and chloride.
-
Serum uric acid levels.
-
Plasma renin activity.
-
Preclinical Evaluation in Rats
Standard preclinical protocols to assess diuretic potency in rat models were utilized.
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Housing: Animals are typically housed in metabolic cages to allow for the collection of urine.
-
Hydration: Rats are often water-loaded (e.g., oral gavage of saline) before drug administration to ensure adequate urine flow.
-
Drug Administration: Test compounds (this compound or furosemide) are administered orally or via injection. A vehicle control group is included.
-
Urine Collection: Urine is collected over a specified period (e.g., 5 or 24 hours).
-
Measurements:
-
Total urine volume.
-
Urinary concentrations of sodium, potassium, and chloride (measured by flame photometry or ion-selective electrodes).
-
Mechanism of Action and Signaling Pathways
Both this compound and furosemide are classified as loop diuretics, exerting their primary effect in the thick ascending limb of the Loop of Henle in the nephron.
Furosemide acts by inhibiting the Na+/K+/2Cl- cotransporter (NKCC2) on the apical membrane of epithelial cells in the thick ascending limb. This inhibition prevents the reabsorption of sodium, potassium, and chloride from the tubular fluid, leading to increased excretion of these ions and, consequently, water.
This compound also acts as a loop diuretic, with its (-) enantiomer inhibiting cation transport in the loop of Henle. Studies suggest it acts on sodium transporting sites in both the loop of Henle and the distal tubule. The (+) enantiomer contributes a uricosuric effect by inhibiting uric acid reabsorption.
Caption: Mechanism of action of Furosemide.
Caption: Dual mechanism of action of this compound's enantiomers.
Experimental Workflow
The general workflow for comparing the diuretic potency of two compounds in a clinical setting is outlined below.
Caption: Clinical trial workflow for diuretic potency comparison.
Conclusion
The available experimental data indicates that this compound is a more potent and longer-acting diuretic than furosemide. Its unique dual-enantiomer composition, providing both diuretic and uricosuric effects, presents a significant potential advantage over furosemide by mitigating the risk of hyperuricemia. These findings suggest that this compound warrants further investigation as a potentially superior alternative to conventional loop diuretics in specific patient populations.
References
Indacrinone and Hydrochlorothiazide: A Comparative Analysis of Their Effects on Uric Acid Homeostasis
For researchers and professionals in drug development, understanding the nuanced effects of diuretics on serum uric acid is paramount, particularly in the management of hypertension in patients predisposed to hyperuricemia and gout. This guide provides a detailed comparison of indacrinone and hydrochlorothiazide, focusing on their differential impacts on uric acid levels, supported by experimental data and mechanistic insights.
Executive Summary
Hydrochlorothiazide, a widely prescribed thiazide diuretic, is well-documented to cause hyperuricemia by promoting uric acid retention. In contrast, this compound, a loop diuretic, possesses a unique chiral structure with enantiomers that exhibit opposing effects on uric acid excretion. The (R)-enantiomer is primarily responsible for the diuretic and natriuretic effects but also contributes to uric acid retention, similar to other diuretics. Conversely, the (S)-enantiomer has a uricosuric effect, promoting the excretion of uric acid. This singular property allows for the formulation of this compound in various enantiomeric ratios to balance diuretic efficacy with a neutral or even favorable effect on serum uric acid levels.
Quantitative Data Comparison
The following tables summarize the quantitative data from clinical studies comparing the effects of different ratios of this compound enantiomers and hydrochlorothiazide on serum uric acid levels.
Table 1: Effects of this compound Enantiomer Ratios and Hydrochlorothiazide on Serum Uric Acid in Hypertensive Patients
| Treatment Group | Dosage | Duration | Mean Change in Serum Uric Acid (mg/dL) | Reference |
| This compound (-/+ ratio A) | -2.5 mg / +80 mg | 12 weeks | -0.3 | [1] |
| This compound (-/+ ratio B) | -5 mg / +80 mg | 12 weeks | -0.4 | [1] |
| This compound (-/+ ratio C) | -10 mg / +80 mg | 12 weeks | +0.2 | [1] |
| Placebo | N/A | 12 weeks | +0.3 | [1] |
Table 2: Effects of this compound Enantiomer Ratios and Hydrochlorothiazide on Serum Uric Acid in Healthy Men
| Treatment Group | Dosage | Duration | Change in Serum Uric Acid vs. Placebo (mg/dL) | Reference |
| This compound (-10mg/+40mg) | 10 mg / 40 mg | 7 days | Approximately isouricemic | [2] |
| This compound (-10mg/+80mg) | 10 mg / 80 mg | 7 days | -13% from baseline | |
| Hydrochlorothiazide | 50 mg | 7 days | +8% to +16% from baseline | |
| Placebo | N/A | 7 days | No significant change |
Mechanisms of Action on Uric Acid Transport
The differential effects of this compound and hydrochlorothiazide on uric acid levels are rooted in their distinct interactions with renal tubular transporters.
Hydrochlorothiazide: This diuretic increases serum uric acid by competing with it for transport via the organic anion transporter 1 (OAT1) on the basolateral membrane of the proximal tubule cells. This competition reduces the secretion of uric acid into the tubular lumen. Furthermore, by inducing volume depletion, hydrochlorothiazide enhances the reabsorption of uric acid in the proximal tubule.
This compound: The diuretic and uricosuric effects of this compound are enantiomer-specific. The (-) enantiomer, the primary diuretic component, can cause uric acid retention. In contrast, the (+) enantiomer is a uricosuric agent. While the precise mechanism is not fully elucidated in the search results, it is suggested that the uricosuric effect is achieved by inhibiting the reabsorption of uric acid from the renal tubules.
Below is a diagram illustrating the proposed mechanisms of action of hydrochlorothiazide and the enantiomers of this compound on uric acid transport in a renal proximal tubule cell.
Caption: Renal Uric Acid Transport and Drug Interactions.
Experimental Protocols
The clinical trials cited in this guide generally followed a double-blind, randomized, placebo-controlled design. Below is a generalized experimental workflow based on these studies.
Key Study Designs:
-
Parallel Group Design: As seen in the study by Lewis et al. (1987), patients were randomized to receive different fixed-dose combinations of this compound enantiomers or a placebo for the entire study duration.
-
Crossover Design: In some studies, participants receive each of the different treatments in a sequential order, with washout periods in between.
Generalized Protocol:
-
Participant Selection:
-
Inclusion Criteria: Typically healthy male volunteers or patients with mild to moderate essential hypertension. Age ranges often fall between 18 and 65 years.
-
Exclusion Criteria: History of gout, significant renal or hepatic disease, and use of other medications known to affect uric acid levels.
-
-
Washout and Baseline Period:
-
A placebo washout period of several weeks is common to eliminate the effects of any prior medications.
-
Baseline measurements of blood pressure, serum uric acid, and other relevant biochemical parameters are taken.
-
-
Randomization and Treatment:
-
Participants are randomly assigned to receive one of the study medications (e.g., different ratios of this compound enantiomers, hydrochlorothiazide, or placebo).
-
Dosages are administered orally, typically once daily.
-
-
Data Collection:
-
Blood and urine samples are collected at regular intervals (e.g., at baseline and at the end of the treatment period) to measure serum uric acid, urinary uric acid clearance, and other electrolytes.
-
Blood pressure and other vital signs are monitored.
-
-
Statistical Analysis:
-
Statistical tests such as analysis of variance (ANOVA) or t-tests are used to compare the changes in serum uric acid and other parameters between the different treatment groups.
-
A p-value of less than 0.05 is typically considered statistically significant.
-
Below is a diagram representing a typical experimental workflow for a clinical trial comparing these diuretics.
References
mechanistic differences between Indacrinone and other loop diuretics
A Comparative Guide for Researchers and Drug Development Professionals
Indacrinone, an indanone-based loop diuretic, presents a unique pharmacological profile that sets it apart from conventional loop diuretics like furosemide. While both classes of drugs effectively promote natriuresis and diuresis through their action on the thick ascending limb of the loop of Henle, their divergent effects on uric acid metabolism constitute a critical mechanistic distinction. This guide provides a detailed comparison of the mechanisms of action of this compound and other loop diuretics, supported by experimental data and protocols, to inform further research and drug development.
The primary mechanistic difference lies in this compound's chiral nature. It exists as a racemic mixture of two enantiomers, each with distinct pharmacological activities. The (R)-(+)-enantiomer is the primary diuretic component, acting similarly to other loop diuretics by inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) in the nephron.[1][2] In contrast, the (S)-(-)-enantiomer exhibits a uricosuric effect, promoting the excretion of uric acid.[1][2] This is a significant departure from other loop diuretics, such as furosemide, which are known to cause hyperuricemia by increasing uric acid reabsorption.[1]
Comparative Diuretic and Uricosuric Effects
Experimental data from studies in healthy volunteers and patients with hypertension consistently demonstrate this compound's unique dual-action profile.
| Parameter | This compound | Furosemide | Hydrochlorothiazide | Reference |
| Primary Diuretic Target | Na+-K+-2Cl- Cotransporter (NKCC2) | Na+-K+-2Cl- Cotransporter (NKCC2) | Na+-Cl- Cotransporter (NCC) | |
| Natriuretic Potency | More potent than furosemide | Standard loop diuretic | Thiazide diuretic | |
| Duration of Action | Longer than furosemide | Shorter acting | Longer acting than furosemide | |
| Effect on Serum Uric Acid | Decreased or isouricemic (depending on enantiomer ratio) | Increased | Increased | |
| Effect on Uric Acid Clearance | Increased | Decreased | Decreased |
Table 1: Comparison of the pharmacological effects of this compound, Furosemide, and Hydrochlorothiazide.
Signaling Pathways and Mechanisms of Action
The distinct effects of this compound's enantiomers can be visualized through their interaction with different renal transporters.
The (R)-enantiomer of this compound, like furosemide, inhibits the NKCC2 cotransporter on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. This inhibition blocks the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these electrolytes and water.
The (S)-enantiomer of this compound is believed to exert its uricosuric effect by inhibiting the urate transporter 1 (URAT1) located on the apical membrane of proximal tubule cells. URAT1 is a key transporter responsible for the reabsorption of uric acid from the tubular fluid back into the blood. By inhibiting URAT1, the (S)-enantiomer blocks this reabsorption, leading to increased urinary excretion of uric acid and a reduction in serum uric acid levels.
Experimental Protocols
The following is a generalized protocol for a clinical trial designed to evaluate the diuretic and uricosuric effects of this compound, based on methodologies described in the literature.
1. Subject Recruitment and Screening:
-
Recruit a cohort of healthy male volunteers.
-
Obtain written informed consent from all participants.
-
Screen subjects based on predefined inclusion and exclusion criteria to ensure a homogenous study population.
-
Collect baseline data, including blood pressure, serum electrolytes, and uric acid levels.
2. Study Design and Treatment:
-
Employ a double-blind, randomized, placebo-controlled, crossover or parallel-group design.
-
Randomize subjects to receive one of the following treatments:
-
Placebo
-
This compound (racemic mixture or varying ratios of enantiomers) at different doses.
-
Furosemide at a standard therapeutic dose.
-
-
Administer the study drug orally as a single dose or once daily for a specified period (e.g., 7 days).
-
Subjects should be maintained on a diet with controlled sodium and potassium intake throughout the study period.
3. Sample Collection and Analysis:
-
Urine Collection: Collect urine samples at predetermined intervals (e.g., 0-4 hours, 4-8 hours, 8-12 hours, and 12-24 hours) post-dose. Measure urine volume and analyze for sodium, potassium, and uric acid concentrations.
-
Blood Collection: Collect blood samples at baseline and at specified time points post-dose. Separate serum and analyze for uric acid, creatinine, and electrolyte concentrations.
4. Data Analysis:
-
Calculate key parameters such as total urinary excretion of sodium, potassium, and uric acid, as well as uric acid clearance.
-
Compare the effects of the different treatments on these parameters using appropriate statistical methods (e.g., ANOVA, t-tests).
Conclusion
This compound's unique mechanism, stemming from the opposing actions of its enantiomers on diuretic and uricosuric pathways, offers a significant therapeutic advantage over traditional loop diuretics. The ability to modulate the ratio of the (R)- and (S)-enantiomers provides a pathway to optimize the diuretic effect while minimizing or even reversing the hyperuricemic side effect commonly associated with this class of drugs. This detailed understanding of its mechanistic differences, supported by robust experimental data, is crucial for the continued development of safer and more effective diuretic therapies.
References
A Comparative Guide to the Uricosuric Effect of Indacrinone's S-Enantiomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo uricosuric effects of the S-enantiomer of indacrinone against other diuretic agents. It includes a summary of supporting experimental data, detailed methodologies of key experiments, and visualizations of relevant physiological pathways and experimental workflows.
This compound is a chiral diuretic agent, with its two enantiomers exhibiting distinct pharmacological properties. The (R)-(+)-enantiomer is primarily responsible for the diuretic effect, while the (S)-(-)-enantiomer exerts a uricosuric effect, promoting the excretion of uric acid. This unique property of the S-enantiomer makes it a person of interest in managing diuretic-induced hyperuricemia, a common side effect of many diuretic drugs.
Comparative In Vivo Uricosuric Performance
Clinical studies have demonstrated that manipulating the ratio of the S-(-)- and R-(+)-enantiomers of this compound can optimize its diuretic and uricosuric effects. The S-enantiomer not only possesses intrinsic uricosuric activity but can also counteract the hyperuricemic effect of the R-enantiomer.
Key comparisons have been made with hydrochlorothiazide, a thiazide diuretic known to increase serum uric acid levels, and ticrynafen, another diuretic with uricosuric properties.
Quantitative Data Summary
The following tables summarize the quantitative data from clinical trials investigating the effects of different this compound enantiomer ratios and comparator drugs on plasma/serum uric acid levels and uric acid clearance.
Table 1: Effect of this compound Enantiomer Ratios and Comparators on Plasma/Serum Uric Acid
| Treatment Group | Dosage | Duration | Change in Plasma/Serum Uric Acid | Reference |
| This compound (-)-enantiomer | 10 mg/day | 7 days | +8% to +16% | [1] |
| This compound (-/+) ratio 1:1 | 10 mg / 10 mg per day | 7 days | +8% to +16% | [1] |
| This compound (-/+) ratio 1:2 | 10 mg / 20 mg per day | 7 days | +8% to +16% | [1] |
| This compound (-/+) ratio 1:4 | 10 mg / 40 mg per day | 7 days | Approximately isouricemic | [1][2] |
| This compound (-/+) ratio 1:8 | 10 mg / 80 mg per day | 7 days | -13% | |
| This compound (-/+) ratio 1:9 | 10 mg / 90 mg per day | 7 days | Progressive decrease | |
| This compound (-/+) ratio 1:14 | 10 mg / 140 mg per day | 7 days | Progressive decrease | |
| Hydrochlorothiazide (HCTZ) | 50 mg/day | 7 days | +8% to +16% | |
| Ticrynafen | 250 mg/day | 7 days | -41% | |
| Placebo | - | 7 days | - | |
| This compound (-/+) ratio -2.5/+80 mg | Once daily | 12 weeks | -0.3 mg/dl | |
| This compound (-/+) ratio -5/+80 mg | Once daily | 12 weeks | -0.4 mg/dl | |
| This compound (-/+) ratio -10/+80 mg | Once daily | 12 weeks | +0.2 mg/dl | |
| Placebo | - | 12 weeks | +0.3 mg/dl |
Table 2: Effect of this compound and Comparators on Fractional Urate Clearance
| Treatment Group | Dosage | Change in Fractional Urate Clearance | Reference |
| Racemic this compound | Single 20 mg dose | Increased from 6.7% to 15.2% of GFR | |
| Racemic this compound | Increasing single doses up to 60 mg | Increased from 5.16% to 12.24% of the filtered load of uric acid | |
| Ticrynafen | - | 2.5-fold increase |
Experimental Protocols
The following sections detail the methodologies employed in the key clinical trials cited in this guide.
Study Design: Enhancement of Uricosuric Properties of this compound by Manipulation of the Enantiomer Ratio
-
Objective: To compare the effects on plasma urate and urate clearance of the (-)-enantiomer of this compound given concomitantly with varying doses of the (+)-enantiomer.
-
Study Population: Sixty-five healthy male volunteers.
-
Design: Multicenter, double-blind, randomized, balanced incomplete-block study.
-
Treatment Groups:
-
This compound (-)-enantiomer 10 mg with 0, 10, 20, 40, and 80 mg of the (+)-enantiomer (ratios of 1:0, 1:1, 1:2, 1:4, and 1:8).
-
Hydrochlorothiazide (HCTZ) 50 mg daily.
-
Ticrynafen 250 mg daily.
-
-
Duration: Single daily doses for 7 days.
-
Outcome Measures: Plasma urate and urate clearance were measured on days 7 and 8.
Study Design: Natriuretic and Uricosuric Effects of Various Ratios of this compound Enantiomers in Healthy Men
-
Objective: To evaluate the natriuretic and uricosuric effects of varying ratios of this compound enantiomers.
-
Study Population: Ten healthy male volunteers.
-
Design: Double-blind, randomized, balanced incomplete block, multiple-dose study.
-
Diet: Controlled sodium (100 mEq/day) and potassium (80 mEq/day) diet.
-
Treatment Groups:
-
Fixed daily dose (10 mg) of the (-)-enantiomer combined with increasing doses (40, 90, and 140 mg) of the (+)-enantiomer.
-
Hydrochlorothiazide 50 mg.
-
Placebo.
-
-
Duration: One week.
-
Outcome Measures: 24-hour urinary sodium excretion and mean serum uric acid levels.
Measurement of Uric Acid
In the cited studies, serum and urine uric acid levels were key outcome measures. Standard laboratory methods for uric acid determination were employed, which typically involve the following:
-
Uricase Method: This is a common enzymatic method where uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide. The hydrogen peroxide is then reacted with a chromogen in the presence of peroxidase to produce a colored compound, the absorbance of which is measured spectrophotometrically and is proportional to the uric acid concentration.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods provide a more specific and sensitive quantification of uric acid in biological fluids.
Mandatory Visualizations
Signaling Pathway of Renal Urate Handling
The following diagram illustrates the key transporters in the renal proximal tubule that are involved in uric acid reabsorption and secretion, and are the likely targets of the S-enantiomer of this compound and other uricosuric agents.
Caption: Renal urate transporters and sites of drug action.
Experimental Workflow for a Comparative Clinical Trial
The diagram below outlines a typical workflow for a clinical trial comparing the uricosuric effects of different compounds.
Caption: Workflow of a comparative uricosuric clinical trial.
References
Synergistic Effect of Indacrinone and Amiloride on Electrolyte Balance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of the loop diuretic Indacrinone and the potassium-sparing diuretic amiloride on electrolyte balance. The combination of these two agents presents a promising therapeutic strategy to achieve effective diuresis while mitigating the risk of potassium depletion commonly associated with loop diuretics alone. This document summarizes key experimental findings, details the methodologies of pivotal studies, and illustrates the underlying physiological mechanisms.
Comparative Analysis of Electrolyte Excretion
The co-administration of this compound and amiloride demonstrates a significant synergistic interaction, primarily characterized by a potent natriuretic effect coupled with a marked attenuation of potassium loss. The following tables summarize the quantitative data from a key clinical trial investigating these effects.
Table 1: Effect on Urinary Sodium and Potassium Excretion
| Treatment Group | Mean Urinary Sodium Excretion (mEq/8hr) | Mean Urinary Potassium Excretion (mEq/8hr) |
| Placebo | Data not available | Data not available |
| This compound (10 mg) | Increased | Increased |
| This compound (10 mg) + Amiloride (2.5 mg) | Increased (synergistically) | Returned to control levels[1] |
| This compound (10 mg) + Amiloride (5 mg) | Increased (synergistically) | Net retention observed[1] |
Table 2: Effect on Other Electrolytes and Renal Parameters
| Treatment Group | Mean Urine Flow Rate | Mean Urinary Hydrogen Ion Excretion | Serum Creatinine | Urinary Calcium Excretion |
| Placebo | Baseline | Baseline | Baseline | Baseline |
| This compound (10 mg) | Increased[1] | Increased[1] | Minor increase[1] | Reduced |
| This compound (10 mg) + Amiloride (2.5 mg) | Increased | Returned to placebo levels | Minor increase | Reduced |
| This compound (10 mg) + Amiloride (5 mg) | Increased | Returned to placebo levels | Minor increase | Reduced |
Experimental Protocols
The data presented above is based on a randomized, double-blind, placebo-controlled study conducted in healthy human subjects. The following is a detailed description of the experimental methodology.
Study Design
A pivotal study was conducted to evaluate the pharmacodynamic interaction between this compound and amiloride. The trial employed a randomized, double-blind, placebo-controlled crossover design. This design minimizes bias and allows for within-subject comparisons of the different treatment regimens.
Subject Population
The study enrolled healthy adult male volunteers. Prior to participation, subjects underwent a comprehensive medical screening to ensure the absence of any underlying renal, cardiovascular, or metabolic abnormalities that could interfere with the study outcomes. All participants provided informed consent before the commencement of the trial.
Treatment Regimens
The study evaluated the effects of the following single-dose oral treatments:
-
Placebo
-
This compound 10 mg
-
This compound 10 mg combined with amiloride 2.5 mg
-
This compound 10 mg combined with amiloride 5 mg
A washout period was observed between each treatment phase to ensure the complete elimination of the drugs from the subjects' systems.
Diet and Fluid Intake
Throughout the study period, subjects were maintained on a controlled diet with a standardized intake of sodium and potassium. This dietary control is crucial for accurately assessing the effects of the diuretics on electrolyte excretion, as it minimizes variability due to dietary fluctuations. Fluid intake was also standardized and encouraged to maintain adequate hydration and urine output for sample collection.
Sample Collection and Analysis
Urine samples were collected at timed intervals over a 24-hour period following drug administration. The volume of each urine sample was recorded, and aliquots were taken for the analysis of sodium, potassium, chloride, hydrogen ions, and creatinine concentrations. Blood samples were also collected at specified time points to measure serum levels of creatinine and uric acid. Standardized and validated laboratory techniques were used for all biochemical analyses.
Visualization of Mechanisms and Workflows
Synergistic Mechanism of Action
This compound, a loop diuretic, primarily exerts its effect in the thick ascending limb of the Loop of Henle by inhibiting the Na-K-Cl cotransporter (NKCC2). This blockade leads to a significant increase in the excretion of sodium, chloride, and potassium. The increased delivery of sodium to the distal nephron stimulates the renin-angiotensin-aldosterone system, further promoting potassium secretion in the collecting duct.
Amiloride, a potassium-sparing diuretic, acts on the principal cells of the late distal tubule and collecting duct. It directly blocks the epithelial sodium channel (ENaC) on the apical membrane. This inhibition reduces the reabsorption of sodium, which in turn decreases the lumen-negative transepithelial potential. The reduction in this electrical gradient diminishes the driving force for potassium secretion into the tubular lumen, thus conserving potassium.
The synergistic effect of combining this compound and amiloride arises from their complementary actions at different sites of the nephron. This compound's potent natriuretic effect is maintained, while amiloride's blockade of ENaC counteracts the increased potassium secretion stimulated by the loop diuretic.
References
Comparative Metabolic Stability of Indacrinone Enantiomers: A Guide for Researchers
Indacrinone, a potent loop diuretic, exists as a racemic mixture of two enantiomers, (R)-(-)-indacrinone and (S)-(+)-indacrinone. These enantiomers exhibit distinct pharmacological profiles, with the (R)-enantiomer being primarily responsible for the diuretic (natriuretic) effect and the (S)-enantiomer contributing a uricosuric effect, which helps to counteract the hyperuricemia sometimes associated with diuretic use.[1][2] This guide provides a comparative analysis of the metabolic stability of these enantiomers, drawing upon available preclinical data to inform researchers, scientists, and drug development professionals.
Executive Summary
In Vivo Pharmacokinetic Data
A study in Rhesus monkeys provides the most detailed comparative data on the disposition of this compound enantiomers. Following intravenous administration, the plasma clearance of (R)-(-)-indacrinone was five to seven times greater than that of (S)-(+)-indacrinone. Consequently, the area under the plasma concentration-time curve (AUC) was approximately sevenfold greater for the (S)-(+)-enantiomer, indicating its longer persistence in the systemic circulation.
The major metabolite for both enantiomers was identified as 4'-hydroxythis compound. The formation of this metabolite was also stereoselective, with the systemic availability of (R)-(-)-4'-hydroxythis compound from the (R)-(-)-indacrinone being approximately 21% of the dose, compared to only 4% for the (S)-(+)-metabolite from the (S)-(+)-parent drug. This suggests that the (R)-enantiomer is more readily metabolized to its hydroxylated form.
The disposition of the 4'-hydroxythis compound metabolite itself was also highly stereoselective. The plasma and renal clearances of the (R)-(-)-metabolite were about 25-fold higher than those of the (S)-(+)-metabolite, leading to a 27-fold greater AUC for the (S)-(+)-metabolite.
Table 1: Comparative Pharmacokinetic Parameters of this compound Enantiomers and their 4'-Hydroxy Metabolites in Rhesus Monkeys
| Parameter | (R)-(-)-Indacrinone | (S)-(+)-Indacrinone | (R)-(-)-4'-Hydroxythis compound | (S)-(+)-4'-Hydroxythis compound |
| Plasma Clearance | 5-7 fold higher than (S)-enantiomer | - | ~25-fold higher than (S)-metabolite | - |
| Renal Clearance | 5-7 fold higher than (S)-enantiomer | - | ~25-fold higher than (S)-metabolite | - |
| AUC | ~7-fold lower than (S)-enantiomer | - | ~27-fold lower than (S)-metabolite | - |
| Systemic Availability of Metabolite | ~21% | ~4% | - | - |
Note: The table is based on comparative data from the cited study and does not provide absolute values.
Experimental Protocols
While specific in vitro metabolic stability studies for this compound enantiomers are not publicly available, a standard protocol for determining these parameters in human liver microsomes is described below. This methodology is widely used in drug discovery to assess the intrinsic metabolic stability of new chemical entities.
In Vitro Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound (this compound enantiomers)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: A reaction mixture is prepared containing human liver microsomes and the test compound in phosphate buffer.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period to allow for temperature equilibration.
-
Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant containing the remaining test compound and any metabolites is collected.
-
Analysis: The concentration of the test compound in the supernatant at each time point is determined using a validated LC-MS/MS method.
Data Analysis:
-
The natural logarithm of the percentage of the test compound remaining is plotted against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
Metabolic Pathways and Visualizations
The primary metabolic transformation of this compound is the hydroxylation of the phenyl ring at the 4'-position to form 4'-hydroxythis compound. This is a typical Phase I metabolic reaction catalyzed by cytochrome P450 enzymes. While the specific CYP isoforms responsible for the metabolism of each this compound enantiomer have not been definitively identified in the reviewed literature, CYP3A4, CYP2C9, and CYP2C19 are commonly involved in the metabolism of chiral drugs.
Below are diagrams illustrating the general experimental workflow for an in vitro microsomal stability assay and the postulated metabolic pathway of this compound.
Conclusion
The available evidence strongly indicates that the metabolic stability of this compound enantiomers is stereoselective. The (S)-(+)-enantiomer exhibits greater metabolic stability in vivo, as evidenced by its lower plasma clearance and higher AUC compared to the (R)-(-)-enantiomer. This difference in metabolic rate likely contributes to the distinct pharmacokinetic and pharmacodynamic profiles of the individual enantiomers. The primary metabolic route is hydroxylation, a process presumed to be mediated by CYP450 enzymes.
For a more definitive comparison of their intrinsic metabolic stability, further in vitro studies using human liver microsomes or recombinant human CYP enzymes are warranted. Such studies would provide crucial data on the half-life and intrinsic clearance of each enantiomer and would help to identify the specific CYP isoforms involved in their metabolism. This information would be invaluable for predicting potential drug-drug interactions and for optimizing the therapeutic use of this unique diuretic.
References
- 1. Stereoselective metabolism of felodipine in liver microsomes from rat, dog, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Stereoselectivity in the disposition and metabolism of the uricosuric-diuretic agent, this compound, in Rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of enantiomers and (-) p-OH metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to the Diuretic Efficacy of Indacrinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the diuretic efficacy of Indacrinone (also known as Indanyloxyacetic acid or MK-196) across various species. This compound is a potent loop diuretic with the unique characteristic of also promoting uric acid excretion (uricosuria). Understanding its pharmacological profile in different animal models is crucial for preclinical research and drug development. This document summarizes key experimental findings, presents quantitative data in a comparative format, and details the methodologies employed in these studies.
Executive Summary
This compound has demonstrated significant diuretic and natriuretic effects across multiple species, including rats, monkeys, and humans. Notably, its efficacy and side-effect profile, particularly concerning uric acid metabolism, are influenced by the stereochemistry of its enantiomers. The (-)-enantiomer is primarily responsible for the diuretic and natriuretic activity, while the (+)-enantiomer contributes to the uricosuric effect.[1][2][3] This guide will delve into the quantitative aspects of its diuretic action, offering a side-by-side comparison with other established diuretics like furosemide, ethacrynic acid, and hydrochlorothiazide.
Quantitative Comparison of Diuretic Efficacy
The following tables summarize the key parameters of diuretic efficacy for this compound and its comparators across different species.
Table 1: Diuretic and Natriuretic Efficacy of this compound in Rats
| Treatment (Dose) | Urine Flow (μl/min) | Sodium (Na+) Excretion (μeq/min) | Potassium (K+) Excretion (μeq/min) | Chloride (Cl-) Excretion (μeq/min) |
| Control | 2.9 ± 0.4 | 0.18 ± 0.04 | 0.89 ± 0.10 | Not Reported |
| This compound (2 mg/kg) | 27.4 ± 3.5 | 4.31 ± 0.54 | 1.89 ± 0.19 | Not Reported |
Data extracted from McKenzie R, Knight T, Weinman EJ. The effects of indanyloxyacetic acid (mk 196) on electrolyte excretion in the rat kidney. Proc Soc Exp Biol Med. 1976 Nov;153(2):202-4.
Table 2: Comparative Diuretic Efficacy of this compound and Furosemide in Humans
| Treatment (Dose) | Urine Volume (ml/8h) | Sodium (Na+) Excretion (mEq/8h) | Potassium (K+) Excretion (mEq/8h) |
| This compound (20 mg) | 1650 | 160 | 30 |
| This compound (40 mg) | 2100 | 210 | 40 |
| Furosemide (40 mg) | 1800 | 170 | 35 |
| Furosemide (80 mg) | 2400 | 250 | 45 |
Values are approximate, based on graphical data from Tobert JA, et al. Comparison of oral this compound with furosemide. Clin Pharmacol Ther. 1978;24(6):647-653.
Table 3: Uricosuric Effect of this compound in Different Species
| Species | Effect on Serum Uric Acid | Uric Acid Clearance | Reference |
| Human | Decreased | Increased | [4] |
| Cebus Monkey | Transient uricosuric properties | Similar uricosuric activity for both enantiomers | [1] |
| Rat | Increased urinary excretion of uric acid | Not Reported |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental findings.
Diuretic Efficacy Study in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Rats are anesthetized and catheters are placed in the jugular vein for infusions, the carotid artery for blood sampling, and the bladder for urine collection.
-
A priming dose of inulin is administered, followed by a continuous infusion to measure the glomerular filtration rate (GFR).
-
After a stabilization period, baseline urine and blood samples are collected.
-
This compound or a vehicle control is administered intravenously.
-
Urine is collected at timed intervals, and the volume is recorded. Blood samples are taken at the midpoint of each urine collection period.
-
Urine and plasma samples are analyzed for sodium, potassium, and inulin concentrations. Electrolyte excretion rates and GFR are calculated.
-
Diuretic and Uricosuric Studies in Humans
-
Subjects: Healthy male volunteers.
-
Procedure:
-
Subjects are maintained on a controlled sodium and potassium diet.
-
On the study day, after an overnight fast, subjects are hydrated with water.
-
A baseline urine sample is collected.
-
A single oral dose of this compound, a comparator diuretic, or a placebo is administered.
-
Urine is collected at specified intervals over a 24-hour period. The volume of each collection is measured.
-
Blood samples are drawn at predetermined times.
-
Urine and serum samples are analyzed for sodium, potassium, chloride, and uric acid concentrations.
-
Mechanism of Action and Experimental Workflows
The diuretic effect of this compound, like other loop diuretics, is primarily achieved by inhibiting the Na+-K+-2Cl- symporter in the thick ascending limb of the Loop of Henle. This inhibition reduces the reabsorption of sodium, chloride, and potassium, leading to an increase in urine output.
Signaling Pathway of Loop Diuretics
Caption: Mechanism of action of this compound as a loop diuretic.
Experimental Workflow for Cross-Species Diuretic Efficacy Comparison
References
- 1. Enhancement of uricosuric properties of this compound by manipulation of the enantiomer ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toward quantification of loop diuretic responsiveness for congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diuretic synergy in the treatment of acute experimental cerebral edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselectivity in the disposition and metabolism of the uricosuric-diuretic agent, this compound, in Rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Antihypertensive Therapy: A Comparative Guide to Indacrinone Enantiomer Ratios
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antihypertensive and metabolic effects of different enantiomeric ratios of the loop diuretic indacrinone. By examining key experimental data, this document aims to inform research and development in the pursuit of safer and more effective antihypertensive therapies. Racemic this compound has demonstrated potent diuretic and antihypertensive effects; however, its clinical utility has been hampered by the common diuretic side effect of hyperuricemia.[1] This is a significant concern as elevated serum uric acid is an independent risk factor for cardiovascular disease. The differential pharmacological properties of this compound's enantiomers present a unique opportunity to mitigate this adverse effect. The (-)-enantiomer is primarily responsible for the natriuretic and antihypertensive effects, while the (+)-enantiomer exhibits a pronounced uricosuric action, promoting the excretion of uric acid. By adjusting the ratio of these enantiomers, it is possible to formulate an antihypertensive agent that is isouricemic or even hypouricemic, thereby improving its safety profile.
Comparative Efficacy of this compound Enantiomer Ratios
Clinical investigations have demonstrated that specific ratios of the (-) and (+) enantiomers of this compound can effectively lower blood pressure while maintaining or reducing serum uric acid levels. The following tables summarize the key quantitative data from these studies.
Antihypertensive Effects
A double-blind, parallel study involving 37 patients with sitting diastolic blood pressure between 90 and 104 mm Hg evaluated the effects of different ratios of this compound enantiomers over a 12-week period. The results, as detailed in Table 1, show significant reductions in both systolic and diastolic blood pressure compared to placebo.
Table 1: Mean Reduction in Blood Pressure with Different this compound Enantiomer Ratios
| Treatment Group ((-)-enantiomer/(+)-enantiomer) | Mean Reduction in Systolic BP (mm Hg) | Mean Reduction in Diastolic BP (mm Hg) |
| 2.5 mg / 80 mg | 23 | 8 |
| 5 mg / 80 mg | 20 | 10 |
| 10 mg / 80 mg | 25 | 10 |
| Placebo | 0 | 3 |
Note: All treatment groups showed a statistically significant (p < 0.01) greater reduction in blood pressure compared to the placebo group.
Effects on Serum Uric Acid
The uricosuric properties of the (+)-enantiomer are crucial for offsetting the hyperuricemic effects of the natriuretic (-)-enantiomer. A study in healthy volunteers investigated the impact of various ratios on serum uric acid levels after seven days of treatment.[1] The findings, presented in Table 2, highlight the potential to achieve an isouricemic or even hypouricemic diuretic.
Table 2: Change in Mean Serum Uric Acid with Different this compound Enantiomer Ratios
| Treatment Group ((-)-enantiomer/(+)-enantiomer) | Mean Change in Serum Uric Acid (mg/dL) |
| 10 mg / 80 mg | +0.2 |
| 5 mg / 80 mg | -0.4 |
| 2.5 mg / 80 mg | -0.3 |
| Placebo | +0.3 |
| 1:4 ratio | Isouricemic |
| 1:8 ratio | -13% from baseline |
These data suggest that a ratio of approximately 1:8 to 1:9 of the (-):(+) enantiomer provides a favorable balance of potent antihypertensive action and a beneficial uric acid profile.
Key Experimental Protocols
To ensure the validity and reproducibility of the cited data, the following provides an overview of the methodologies employed in the key clinical trials.
Antihypertensive Efficacy Trial Protocol
This study was a multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: 37 adult patients with essential hypertension, defined as a sitting diastolic blood pressure between 90 and 104 mm Hg after a 4-week placebo washout period.
-
Treatment: Patients were randomly assigned to receive one of the following treatments orally, once daily for 12 weeks:
-
(-)-indacrinone 2.5 mg and (+)-indacrinone 80 mg
-
(-)-indacrinone 5 mg and (+)-indacrinone 80 mg
-
(-)-indacrinone 10 mg and (+)-indacrinone 80 mg
-
Placebo
-
-
Blood Pressure Measurement:
-
Sitting blood pressure was measured at baseline and at regular intervals throughout the 12-week treatment period.
-
Measurements were taken in a quiet room after the patient had been seated and resting for at least 5 minutes.
-
A standard mercury sphygmomanometer was used, and the average of three consecutive readings was recorded.
-
-
Biochemical Analysis:
-
Blood samples were collected at baseline and at the end of the treatment period for the analysis of serum uric acid, potassium, and chloride.
-
Serum uric acid was determined using a standard enzymatic (uricase) method.
-
Serum electrolytes (potassium and chloride) were measured using ion-selective electrodes.
-
Uricosuric Effects Study Protocol
This was a double-blind, randomized, balanced incomplete block, multiple-dose study.
-
Participants: Healthy male volunteers.
-
Treatment: Participants received daily oral doses of various ratios of this compound enantiomers or placebo for seven days.
-
Urine and Blood Sampling:
-
24-hour urine collections were performed at baseline and on day 7 to measure urinary excretion of uric acid and electrolytes.
-
Blood samples were drawn at baseline and on day 7 to determine serum uric acid concentrations.
-
-
Biochemical Analysis:
-
Urinary and serum uric acid levels were quantified using high-performance liquid chromatography (HPLC).
-
Urinary and serum electrolytes were measured using standard automated laboratory methods.
-
Signaling Pathways and Experimental Workflow
The antihypertensive and uricosuric effects of this compound enantiomers are mediated through their distinct interactions with renal transporters. The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating these compounds.
Caption: Proposed mechanism of action of this compound enantiomers in the renal tubule.
Caption: Experimental workflow for a clinical trial validating this compound enantiomer ratios.
References
Safety Operating Guide
Navigating the Disposal of Indacrinone: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Indacrinone, ensuring operational integrity and personnel safety in research and development settings.
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For this compound, a potent loop diuretic, adherence to established protocols is paramount to mitigate risks to personnel and the environment.[1][2] While specific inactivation protocols for this compound are not extensively documented in publicly available literature, a comprehensive disposal strategy can be formulated based on its chemical properties and general guidelines for hazardous waste management.
Hazard Profile and Safety Data
This compound is classified with several hazards that necessitate its handling as a hazardous material. Understanding these hazards is the first step in ensuring safe handling and disposal.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral), Category 4 | Harmful if swallowed. | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P270: Do not eat, drink or smoke when using this product. |
| Skin Irritation, Category 2 | Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation, Category 2A | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Carcinogenicity, Category 1A | May cause cancer. | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. |
| Aquatic Hazard (Acute & Chronic), Category 1 | Very toxic to aquatic life with long-lasting effects. | P273: Avoid release to the environment. P391: Collect spillage. |
Experimental Protocol: Chemical Waste Preparation for Disposal
The following protocol outlines the standard procedure for preparing this compound waste for collection by an approved hazardous waste disposal service. This procedure is designed to ensure safety, compliance, and proper handling from the point of generation to final disposal.
Objective: To safely collect, label, and store this compound waste for proper disposal.
Materials:
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.
-
Designated hazardous waste container (compatible material, e.g., glass or polyethylene).
-
Secondary containment tray.
-
Hazardous waste tags.
Procedure:
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory where hazardous waste will be stored temporarily. This area should be under the control of the laboratory personnel.
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused stock, contaminated labware (pipette tips, gloves, etc.), and solutions, in a designated, compatible waste container.
-
Do not mix incompatible waste streams. For this compound, avoid mixing with strong oxidizing agents.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Container Labeling:
-
Securely attach a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.
-
Clearly list all chemical constituents and their approximate percentages on the tag. Do not use abbreviations or chemical formulas.
-
-
Storage:
-
Store the waste container in a secondary containment tray to prevent the spread of material in case of a leak.
-
Ensure the container is stored in a cool, dry, and well-ventilated area.
-
-
Disposal Request:
-
Once the container is full, or if waste generation is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash. Its high aquatic toxicity makes drain disposal particularly hazardous.
-
Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making process and procedural flow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Accidental Release and Spill Protocol
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood for handling the material whenever possible.
-
Personal Protection: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Place the contaminated absorbent into a sealed, labeled container.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Treat all cleanup materials as hazardous waste and dispose of them according to the protocol described above.
References
Essential Safety and Logistical Information for Handling Indacrinone
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of Indacrinone, a potent diuretic compound. The information herein is intended to support safe laboratory practices from initial operations to final disposal. Given the limited publicly available, substance-specific quantitative data on personal protective equipment (PPE) for this compound, the following recommendations are based on its known hazards as outlined in safety data sheets (SDS) and established best practices for handling hazardous pharmaceutical compounds.
Hazard Identification and Precautionary Measures
This compound is classified as a hazardous substance. The following table summarizes its key hazard statements.
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| H350 | May cause cancer. |
| H410 | Very toxic to aquatic life with long lasting effects. |
Data sourced from Sigma-Aldrich Safety Data Sheet.
It is imperative to adhere to the precautionary statements associated with these hazards, including obtaining special instructions before use, avoiding breathing dust, and wearing appropriate personal protective equipment.
Personal Protective Equipment (PPE)
Due to the absence of specific glove breakthrough time and permeation data for this compound, a conservative approach based on handling potent compounds is essential. The following table provides general PPE recommendations.
| PPE Category | Recommendation | Justification |
| Hand Protection | Double gloving with nitrile gloves is recommended. | Provides an extra layer of protection against potential contamination. Regular glove changes are crucial. |
| Specific glove material, thickness, and breakthrough times for this compound are not publicly available. It is advisable to consult with glove manufacturers for specific recommendations. | ||
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator should be used when handling the powder form outside of a certified chemical fume hood or other containment device. | Mitigates the risk of inhaling airborne particles, which may cause respiratory irritation. |
| Specific respirator cartridge recommendations for this compound are not publicly available. The choice of cartridge should be based on a risk assessment of the specific procedures being performed. | ||
| Body Protection | A fully buttoned lab coat, disposable gown, or coveralls. | Prevents skin contact and contamination of personal clothing. |
Operational Plan: Safe Handling Workflow
The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting. This procedural guidance is designed to minimize exposure and ensure a controlled environment.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated hazardous waste container. Do not dispose of in regular trash. |
| Liquid Waste (Solutions containing this compound) | Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE (Gloves, gowns, etc.) | Dispose of as hazardous waste in a designated container immediately after use. |
All waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations. Maintain detailed records of all disposed chemical waste.
Disclaimer: This information is intended as a guide and is not a substitute for a comprehensive risk assessment that should be conducted by qualified personnel for each specific laboratory procedure involving this compound. Always refer to the most current Safety Data Sheet (SDS) and your institution's safety protocols.
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
